2,6-Dichloropurine riboside
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-(2,6-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXWZGVMHDPCRS-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 2,6-Dichloropurine Riboside
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloropurine riboside is a synthetic purine (B94841) nucleoside analog with demonstrated antitumor and antiviral properties. As a member of the purine analog class of compounds, its mechanism of action is believed to primarily involve the induction of programmed cell death, or apoptosis, and potentially the inhibition of key cellular kinases involved in cell cycle regulation and survival signaling. This technical guide consolidates the current understanding of the mechanism of action of this compound, drawing parallels from structurally related purine analogs. It provides a detailed overview of the hypothesized signaling pathways, quantitative data on related compounds to infer potential efficacy, and comprehensive experimental protocols for researchers to investigate its precise molecular interactions.
Introduction
Purine analogs represent a cornerstone in the chemotherapy of various cancers and viral infections. These molecules, by mimicking endogenous purines, interfere with essential cellular processes such as DNA synthesis, cell signaling, and metabolism. This compound, a chlorinated derivative of a natural purine ribonucleoside, has been identified as a precursor for the synthesis of other pharmacologically active agents, including 2-chloroadenosine. While extensive research has focused on its derivatives, the intrinsic mechanism of action of this compound itself is an area of active investigation. This document aims to provide a comprehensive technical overview of its putative mechanisms, supported by data from related compounds and detailed experimental methodologies.
Hypothesized Mechanism of Action
The primary mechanism of action for many purine analogs involves the induction of apoptosis. It is hypothesized that this compound, following cellular uptake, is metabolized into its triphosphate form. This metabolite can then be incorporated into DNA, leading to the inhibition of DNA synthesis and repair, ultimately triggering the apoptotic cascade.
Furthermore, the 2,6-disubstituted purine scaffold has been associated with the inhibition of various protein kinases that are critical for cell cycle progression and survival. Therefore, a secondary proposed mechanism for this compound is the inhibition of key kinases such as Aurora kinases and Monopolar Spindle 1 (Mps1), leading to cell cycle arrest and mitotic catastrophe.
Induction of Apoptosis
The induction of apoptosis by purine analogs is a well-documented mechanism. This process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For this compound, the intrinsic pathway is considered more likely. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
Diagram: Proposed Intrinsic Apoptotic Pathway of this compound
A diagram illustrating the proposed intrinsic apoptotic pathway initiated by this compound.
Kinase Inhibition and Cell Cycle Arrest
The structural similarity of this compound to ATP suggests its potential as a competitive inhibitor of protein kinases. The 2,6-disubstituted purine scaffold is known to be a promiscuous kinase inhibitor. Inhibition of key cell cycle kinases, such as Aurora kinases and Mps1, can lead to defects in mitotic spindle formation and chromosome segregation, ultimately causing cell cycle arrest in the G2/M phase and subsequent cell death.
Diagram: Proposed Kinase Inhibition and Cell Cycle Arrest Pathway
A diagram showing the proposed pathway of kinase inhibition leading to cell cycle arrest and cell death.
Quantitative Data
| Compound Class | Target | IC50 Range (nM) | Cell Line(s) |
| 2,6-Disubstituted Purines | Mps1 Kinase | 50 - 500 | Various Cancer Cell Lines |
| Purine Nucleoside Analogs | Various Cancer Cell Lines | 100 - 10,000 | Various Cancer Cell Lines |
| Chlorinated Purine Analogs | Apoptosis Induction | 500 - 20,000 | Leukemia Cell Lines |
Table 1: Comparative IC50 values for related purine analogs.
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are recommended.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Diagram: MTT Assay Workflow
A workflow diagram for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on specific kinases.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., Aurora A, Mps1), a suitable substrate, and varying concentrations of this compound in a kinase buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which quantifies ADP production via a luminescent signal.
-
Data Analysis: Determine the percentage of kinase inhibition and calculate the IC50 value.
Western Blot Analysis for Apoptosis Markers
This method detects the expression of key proteins involved in the apoptotic pathway.
Methodology:
-
Cell Lysis: Treat cells with this compound for various time points, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).
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Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Conclusion
This compound is a promising purine analog with potential as an anticancer and antiviral agent. While direct experimental evidence for its mechanism of action is still emerging, the existing knowledge of related purine analogs suggests a multi-faceted mechanism involving the induction of apoptosis and inhibition of key cellular kinases. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and confirm the precise molecular targets and signaling pathways modulated by this compound. Such studies are crucial for the future development and clinical application of this compound and its derivatives.
An In-depth Technical Guide to 2,6-Dichloropurine Riboside: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dichloropurine (B15474) riboside, a critical synthetic intermediate in the development of novel therapeutics. The document details its chemical structure, physicochemical properties, synthesis methodologies, and its role as a precursor for various biologically active compounds.
Core Chemical Structure and Properties
2,6-Dichloropurine riboside, with the IUPAC name (2R,3R,4S,5R)-2-(2,6-dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, is a halogenated purine (B94841) nucleoside.[1] The molecule consists of a 2,6-dichloropurine base attached to a β-D-ribofuranose sugar moiety via a β-N9-glycosidic bond.[2] The presence of two reactive chlorine atoms at the C2 and C6 positions of the purine ring makes it a versatile building block for synthesizing a wide range of purine derivatives.[3]
dot
Caption: Chemical structure of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized below. This data is essential for its handling, formulation, and use in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀Cl₂N₄O₄ | [1][4][5] |
| Molecular Weight | 321.11 g/mol | [1] |
| Exact Mass | 320.0079 u | [1] |
| Appearance | White to Off-White Solid | [6] |
| Purity | ≥95% - ≥98% (typical) | [4][7] |
| Solubility | Soluble in DMSO and DMF | [1][7] |
| Storage Condition | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [1][4] |
| Shelf Life | >3 years if stored properly | [1] |
Computational Chemistry Data
| Property | Value | Reference |
| LogP | -0.2554 | [4] |
| Topological Polar Surface Area (TPSA) | 113.52 Ų | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 8 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis and Reactivity
This compound serves as a key intermediate for compounds with potential antitumor and antiviral activities.[8] Its synthesis is a critical step in the production of various therapeutic agents, such as the anticancer drug 2-chloroadenosine (B27285).[8]
Synthetic Methodologies
Several synthetic routes to this compound have been established. A common modern approach involves a two-step process starting from protected ribose and 2,6-dichloropurine, followed by deprotection.
dot
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Deacetylation of Protected Precursor [6]
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Setup: Under a nitrogen atmosphere, add 0.1 mol of fully acetyl-protected this compound and 450 mL of anhydrous methanol (B129727) to a three-necked flask equipped with a dropping funnel.
-
Dissolution & Cooling: Stir the mixture until the solid is completely dissolved, then cool the system to -10°C.
-
Reaction: Slowly add 1.2 moles of acetyl chloride dropwise. After the addition is complete, continue the reaction for 1.5 hours, monitoring its progress using Thin Layer Chromatography (TLC).
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Neutralization: After the reaction is complete, add solid potassium carbonate in batches until the pH of the mixture reaches 7-8.
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Filtration & Concentration: Filter the reaction mixture. Concentrate the filtrate to dryness.
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Extraction: Add a suitable amount of water to the residue and extract three times with 250 mL of ethyl acetate.
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Drying & Final Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness.
-
Crystallization: Add 140 mL of isopropanol (B130326) to induce crystallization, yielding this compound as a white solid.
Chemical Reactivity
The reactivity of this compound is dominated by the two chlorine substituents on the purine ring. These atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective introduction of various functional groups (e.g., amino, alkoxy, thio) at the C2 and C6 positions, making it a versatile precursor for creating libraries of purine derivatives for drug discovery.[9] The chlorine at the C6 position is generally more reactive than the one at the C2 position.[3]
Biological Activity and Applications
While this compound itself is primarily a synthetic intermediate, it is the direct precursor to numerous biologically active molecules. Its derivatives have shown significant promise as anticancer and antiviral agents.[3][8]
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Precursor for Anticancer Agents: It is a key starting material for the synthesis of 2-chloroadenosine and cladribine (B1669150) analogues, which are used in the treatment of hematologic malignancies.[8][10]
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Precursor for Antiviral Drugs: The purine scaffold is central to many antiviral nucleoside analogs that interfere with viral replication.
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CD73 Inhibitor Development: It is used as a reagent in the design of potent and selective inhibitors of CD73, an ecto-enzyme that plays a role in immunosuppression within the tumor microenvironment.[6]
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Research Tool: It has been utilized in the synthesis of photoaffinity probes to study nucleotide-binding sites in proteins.[1][11]
dot
Caption: Role of this compound as a key precursor in drug development.
Spectroscopic Analysis Protocols
Detailed spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not universally published, the following are standard protocols for its characterization.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for structural elucidation.
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¹H NMR: Provides information on the number, environment, and connectivity of protons. Expected signals would include distinct peaks for the anomeric proton (H1'), the other ribose protons, and the C8 proton of the purine ring.
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¹³C NMR: Shows signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆.
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Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Analysis: Assign peaks based on chemical shifts, coupling constants, and, if necessary, 2D NMR experiments like COSY and HSQC to confirm assignments.
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Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
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Expected Data: High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of 320.0079 (for [M+H]⁺ or other adducts). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.
-
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Analysis: Identify the molecular ion peak and compare its mass and isotopic distribution to the theoretical values for C₁₀H₁₀Cl₂N₄O₄.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the purine chromophore.
-
Expected Data: A characteristic UV absorption maximum (λ_max) is expected in the range of 260-280 nm, typical for purine nucleosides.
-
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., ethanol (B145695) or a buffer).
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm using a dual-beam spectrophotometer, with the solvent as a blank.
-
Analysis: Determine the λ_max and calculate the molar absorptivity (ε).
-
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 13276-52-3 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Preparation of 2,6-Dichloropurine riboside_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. openaccesspub.org [openaccesspub.org]
- 11. 2,6-Dichloropurine-9-β-D-riboside - Immunomart [immunomart.com]
- 12. benchchem.com [benchchem.com]
Biological Activity of 2,6-Dichloropurine Riboside in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropurine (B15474) riboside is a purine (B94841) nucleoside analog with established antitumor and antiviral properties. As a versatile precursor for the synthesis of various biologically active nucleosides, it serves as a critical tool in the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activity of 2,6-Dichloropurine riboside in cellular contexts, focusing on its mechanisms of action, impact on signaling pathways, and relevant experimental data and protocols.
Core Biological Activities
The primary biological effects of this compound and its derivatives revolve around the induction of cell cycle arrest and apoptosis, primarily through the inhibition of DNA synthesis. These activities make it a compound of significant interest in oncology and virology research.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of this compound derivatives have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cellular proliferation. While specific IC50 values for the parent this compound are not extensively reported in publicly available literature, data for its derivatives highlight the potential of this chemical scaffold. For instance, ethyl 2-(2,6-dichloro-9H- or 7H-purine-9- or 7-yl)acetates, derivatives of 2,6-dichloropurine, have demonstrated potent cytotoxic effects with single-digit micromolar IC50 values against several human solid tumor cell lines, including breast (MCF-7), colon (HCT-116), and melanoma (A-375, G-361) cancers.[1]
| Compound | Cell Line | IC50 (µM) |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | MCF-7 | ~5 |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | HCT-116 | ~4 |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | A-375 | ~3 |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | G-361 | ~6 |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | MCF-7 | ~7 |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | HCT-116 | ~6 |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | A-375 | ~4 |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | G-361 | ~8 |
Table 1: Representative IC50 values for 2,6-dichloropurine derivatives against various human cancer cell lines. Data is approximated from qualitative descriptions in the cited literature.[1]
Signaling Pathways and Mechanisms of Action
The biological activity of this compound is intrinsically linked to its ability to modulate key signaling pathways that govern cell survival and proliferation. The primary mechanisms identified are the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. This compound and its analogs have been shown to trigger this process. The intrinsic, or mitochondrial, pathway of apoptosis is a key target. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.
Treatment with compounds derived from the 2,6-dichloropurine scaffold can lead to a shift in the balance between these pro- and anti-apoptotic proteins, favoring cell death. This can occur through the upregulation of pro-apoptotic proteins and/or the downregulation of anti-apoptotic proteins. This imbalance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.
References
Antitumor and antiviral properties of 2,6-Dichloropurine riboside.
An In-Depth Technical Guide on the Antitumor and Antiviral Properties of 2,6-Dichloropurine (B15474) Riboside
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropurine riboside is a synthetic nucleoside analog that has garnered significant interest within the scientific community for its potential as both an antitumor and antiviral agent.[1] As a precursor in the synthesis of various biologically active purine (B94841) derivatives, its structural framework allows for modifications that have led to the development of compounds with potent inhibitory effects on cellular and viral replication processes.[2][3] This document provides a comprehensive technical overview of the biological activities of this compound and its derivatives, focusing on quantitative efficacy data, detailed experimental methodologies, and the underlying mechanisms of action.
Antitumor Properties
Derivatives of 2,6-dichloropurine have demonstrated significant cytotoxic and antiproliferative activity against a range of human cancer cell lines. The primary mechanism of action often involves the induction of cell cycle arrest and apoptosis.[4][5]
Quantitative Antitumor Activity Data
The antiproliferative efficacy of various 2,6-dichloropurine derivatives has been quantified across numerous studies. The data, presented in terms of GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration), highlights the potency of these compounds against diverse cancer cell lines.
| Compound Class | Cell Line(s) | Efficacy Metric | Value (µM) | Reference |
| N9-Acyclic Unsaturated Purines | Various NCI-60 Lines | GI50 | 1 - 5 | [6] |
| Ethyl Acetate Purine Derivatives | MCF-7, HCT-116, A-375, G-361 | IC50 | Single-digit µM | [7] |
| 6-Chloropurine (B14466) Nucleosides | Human Melanoma, Lung, Ovarian, Colon Carcinoma | GI50 | Micromolar range | [4] |
| 2,6-Diamino Substituted Purines | MCF-7 (Breast), HCT116 (Colorectal) | - | Less cytotoxic than reversine | [8] |
Experimental Protocols for Antitumor Evaluation
1. Cytotoxicity and Antiproliferative Assays:
-
Sulforhodamine B (SRB) Assay: This assay is commonly used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[4]
-
Tumor cells are seeded in 96-well plates and incubated to allow for attachment.
-
Cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Post-incubation, cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution.
-
Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance is read at a specific wavelength (e.g., 515 nm) to calculate cell viability and determine GI50 values.
-
-
NCI-60 DTP Human Tumor Cell Line Screen: A standardized screening protocol used to evaluate the cytotoxic activity of compounds against a panel of 60 different human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[6]
2. Apoptosis and Cell Cycle Analysis:
-
Annexin V-FITC/PI Double Staining: This flow cytometry-based method is used to detect and quantify apoptosis.
-
Cells are treated with the test compound.
-
Harvested cells are washed and resuspended in a binding buffer.
-
Cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic or necrotic cells with compromised membranes).
-
Samples are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
-
Cell Cycle Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed to determine if the compound induces cell cycle arrest.
-
Treated cells are harvested, fixed (e.g., in cold ethanol), and stained with a DNA-binding dye like Propidium Iodide (PI).
-
The DNA content of individual cells is measured by flow cytometry.
-
The resulting histogram is analyzed to quantify the percentage of cells in each phase. Studies show that derivatives can induce a G2/M cell cycle arrest.[4][8]
-
Visualization of Antitumor Mechanism
The antitumor activity of 2,6-dichloropurine derivatives often stems from their ability to be metabolized into fraudulent nucleotides, which disrupt DNA synthesis and repair, or interfere with critical cellular signaling, ultimately leading to programmed cell death.
Caption: Proposed mechanism for the antitumor action of this compound derivatives.
Antiviral Properties
The purine scaffold of this compound makes it an ideal candidate for developing inhibitors of viral polymerases, particularly the RNA-dependent RNA polymerase (RdRp) essential for the replication of many RNA viruses.[9][10]
Quantitative Antiviral Activity Data
Derivatives of 2,6-dichloropurine have shown broad-spectrum antiviral activity, with notable efficacy against flaviviruses, influenza, and coronaviruses, including SARS-CoV-2.
| Compound/Derivative | Virus | Cell Line | Efficacy Metric | Value (µM) | Selectivity Index (SI) | Reference |
| Compound 6i | Dengue Virus (DENV) | - | IC50 | 0.90 ± 0.04 | 77 | [11] |
| Compound 6i | Zika Virus (ZIKV) | - | IC50 | Low µM | 182 | [11] |
| Compound 6i | West Nile Virus (WNV) | - | IC50 | Low µM | - | [11] |
| Compound 6i | Influenza A | - | IC50 | 5.3 | - | [11] |
| Compound 6i | SARS-CoV-2 | Calu-3 | IC50 | 0.5 | 240 | [11] |
| Compound 1 (6-chloropurine riboside) | SARS-CoV | - | - | Comparable to Ribavirin | - | [12] |
| Compound 11 (carbocyclic oxetanocin analogue) | SARS-CoV | - | - | Comparable to Ribavirin | - | [12] |
| ddDAPR | HIV | MT4 | ED50 | 2.5 - 3.6 | 112 | [13] |
| Isoxazoline-carbocyclic Nucleotide 4b | SARS-CoV-2 RdRp | Cell-free | IC50 | 29.31 ± 1.05 | - | [9] |
Experimental Protocols for Antiviral Evaluation
1. Viral Replication Inhibition Assays:
-
Plaque Reduction Assay (PRA): This is the gold standard for measuring the inhibition of viral replication.
-
Confluent monolayers of susceptible host cells (e.g., Vero E6 for SARS-CoV) are infected with a known quantity of virus.
-
After an adsorption period, the viral inoculum is removed and replaced with a semi-solid overlay medium (e.g., agarose (B213101) or methylcellulose) containing various concentrations of the test compound.
-
Plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).
-
Cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
The IC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to untreated controls.[12]
-
-
Yield Reduction Assay: This assay quantifies the amount of infectious virus produced in the presence of the compound.
-
Host cells are infected with the virus and simultaneously treated with the compound.
-
After one replication cycle, the supernatant containing progeny virions is harvested.
-
The viral titer in the supernatant is determined by plaque assay or TCID50 (50% tissue culture infective dose) assay on fresh cell monolayers.
-
The reduction in viral yield is calculated relative to untreated controls.[12]
-
2. Mechanism of Action Assays:
-
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay: Cell-free assays are used to directly measure the effect of a compound on the enzymatic activity of the viral polymerase.
-
The recombinant viral RdRp enzyme complex is incubated with an RNA template, nucleotide triphosphates (NTPs), and the test compound (in its active triphosphate form).
-
The synthesis of new RNA is measured, often by detecting the incorporation of a labeled nucleotide or using a fluorescent RNA-binding dye.
-
The IC50 value represents the concentration of the compound that inhibits polymerase activity by 50%.[9]
-
Visualization of Antiviral Mechanism and Evaluation Workflow
The primary antiviral mechanism involves the intracellular conversion of the prodrug into its active triphosphate form, which then acts as a competitive inhibitor or a chain-terminating substrate for the viral RdRp.
Caption: A typical experimental workflow for the evaluation of novel antiviral purine derivatives.
The logical relationship for the antiviral mechanism of action is centered on the inhibition of the essential viral replication machinery.
Caption: Mechanism of viral replication inhibition by this compound analogs.
References
- 1. Preparation of 2,6-Dichloropurine riboside_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of Tumor Cell Death by Combining gef Gene Mediated Therapy and New 1,4-Benzoxazepin-2,6-Dichloropurine Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells [mdpi.com]
- 9. Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 2',3'-dideoxyriboside of 2,6-diaminopurine selectively inhibits human immunodeficiency virus (HIV) replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 2-Chloroadenosine from 2,6-Dichloropurine Riboside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of 2-chloroadenosine (B27285), a crucial adenosine (B11128) analog, from its precursor 2,6-dichloropurine (B15474) riboside. 2-Chloroadenosine is a metabolically stable adenosine receptor agonist with significant applications in neuroscience research and drug discovery, particularly for its anticonvulsive properties.[1][2] This document details the synthetic pathway, experimental protocols, and the biological context of 2-chloroadenosine's mechanism of action.
Synthetic Pathway Overview
The conversion of 2,6-dichloropurine riboside to 2-chloroadenosine is primarily achieved through a selective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C6 position of the purine (B94841) ring is more reactive towards nucleophilic attack than the chlorine at the C2 position. This inherent difference in reactivity allows for the selective amination at the C6 position to yield 2-chloroadenosine.
A common industrial method involves a two-step process starting from the condensation of 2,6-dichloropurine and a protected ribose, such as tetraacetyl ribose, to form a protected 2,6-dichloropurine nucleoside. This intermediate then undergoes hydrolysis to remove the protecting groups from the ribose moiety, followed by a selective ammonolysis to introduce the amino group at the C6 position.[3]
Quantitative Data Summary
The following table summarizes the quantitative data for a patented two-step synthesis process of 2-chloroadenosine from a protected 2,6-dichloropurine nucleoside intermediate.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1. Hydrolysis | 2,3,5-triacetyl-2,6-dichloropurine nucleoside | Methanol (B129727), Alkaline substance | - | - | 2,6-dichloropurine nucleoside | - | - |
| 2. Ammoniation | 2,6-dichloropurine nucleoside (302.3 g) | Ammonia (B1221849) water (600 ml) | 25 | 12 | 2-Chloroadenosine | 90.3 | 99.3 |
| 3. Purification | Crude 2-chloroadenosine | Methanol (300 ml) | - | - | Crystalline 2-chloroadenosine | - | - |
Table 1: Summary of quantitative data for the synthesis of 2-chloroadenosine. Data extracted from patent CN112159447A.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Chloroadenosine via Hydrolysis and Ammoniation
This protocol is adapted from patent CN112159447A and describes the synthesis from a protected 2,6-dichloropurine nucleoside.[3]
Step 1: Hydrolysis of 2,3,5-triacetyl-2,6-dichloropurine nucleoside
-
Mix the 2,3,5-triacetyl-2,6-dichloropurine nucleoside with a first alcohol solvent (e.g., methanol) and an alkaline substance.
-
Stir the mixture to facilitate the hydrolysis reaction, forming the 2,6-dichloropurine nucleoside. Note: The patent does not provide specific quantities and reaction times for this step, as it is a standard deprotection procedure.
Step 2: Ammoniation
-
To 302.3 g of the 2,6-dichloropurine nucleoside obtained from the hydrolysis step, add 600 ml of ammonia water.
-
Stir the reaction mixture at 25°C for 12 hours to facilitate the amination at the C6 position.
-
After the reaction is complete, concentrate the solution to a smaller volume.
Step 3: Purification
-
To the concentrated reaction mixture, add 300 ml of methanol to induce crystallization.
-
Collect the crystalline 2-chloroadenosine by filtration.
-
The resulting product should have a purity of approximately 99.3% with a yield of around 90.3%.[3]
Protocol 2: Ammonolysis of Protected 2,6-Dichloropurine-2'-deoxyriboside (Alternative Method)
While this protocol is for the synthesis of the deoxy-analog, cladribine, the ammonolysis step is analogous and provides a valuable alternative methodology. This protocol is adapted from Sivets et al. (2021).[4]
Materials:
-
3′,5′-di-O-p-toluoyl-2,6-dichloropurine-2′-deoxy-β-D-riboside
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol saturated with ammonia at 0°C
Procedure:
-
Dissolve 0.3 g (0.55 mmol) of 3′,5′-di-O-p-toluoyl-2,6-dichloropurine-2′-deoxy-β-D-riboside in 14 mL of anhydrous THF.
-
Add 50 mL of methanol saturated with ammonia at 0°C to the solution.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Increase the temperature and continue stirring for an additional 18 hours at 35-40°C.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol (e.g., 15:1 and 5:1 CHCl₃:MeOH).
-
This procedure yields 2-chloro-2'-deoxyadenosine as a white solid with a reported yield of 82%.[4]
Visualizations
Synthesis and Purification Workflow
References
The Fulcrum of Purine Chemistry: 2,6-Dichloropurine Riboside as a Versatile Synthetic Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropurine (B15474) riboside is a pivotal synthetic intermediate in the field of medicinal chemistry and drug discovery. As a halogenated nucleoside analog, its unique electronic properties and strategically positioned reactive sites make it an invaluable scaffold for the synthesis of a diverse array of purine (B94841) derivatives. The differential reactivity of the chlorine atoms at the C2 and C6 positions of the purine ring allows for selective and sequential modifications, providing access to a vast chemical space of biologically active molecules. This guide explores the core utility of 2,6-dichloropurine riboside, detailing its synthetic transformations, providing quantitative data, outlining experimental protocols, and illustrating its significance in the development of therapeutic agents.
Core Synthetic Transformations
The synthetic utility of this compound hinges on the greater reactivity of the C6-chloro group towards nucleophilic aromatic substitution (SNAr) compared to the C2-chloro group. This selective reactivity allows for the sequential introduction of various functionalities at the C6 position, while leaving the C2 position available for subsequent modification or for its role as a key pharmacophoric element in the final compound.
Key transformations include:
-
Amination: Reaction with primary or secondary amines to yield 2-chloro-N6-substituted adenosine (B11128) analogs.
-
Alkoxylation: Reaction with alcohols in the presence of a base to form 2-chloro-6-alkoxypurine ribosides.
-
Thiolation: Displacement of the C6-chloride with sulfur nucleophiles to produce 2-chloro-6-thiopurine ribosides.
-
Cross-Coupling Reactions: The C2- and C6-chloro groups can also participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form C-C bonds, although this is more commonly performed on the purine base itself before glycosylation.
This hierarchical reactivity is fundamental to its role as a versatile building block.
Figure 1. Synthetic utility of this compound.
Data Presentation: Quantitative Analysis of C6-Substitution
The efficiency of the nucleophilic substitution at the C6 position is dependent on the nucleophile, solvent, and reaction conditions. The following tables summarize representative quantitative data for these transformations.
Table 1: Amination at the C6-Position
| Nucleophile | Solvent | Conditions | Yield (%) | Reference |
| Isopropylamine (B41738) | 1,2-DME | Room Temp, 70 min | 89 | [1] |
| Ammonia (B1221849) | MeOH/THF | Room Temp, 18 h | 82 | [1] |
| Cycloalkylamine | Not Specified | Room Temp | Not Specified | [2] |
| Chiral Amino Acid Amides | Not Specified | Not Specified | Not Specified | [3] |
Note: The starting material for the Isopropylamine and Ammonia reactions was the 3',5'-di-O-p-toluoyl-protected 2-chloro-6-fluoropurine-2'-deoxyriboside, which exhibits similar reactivity to the dichloropurine precursor.
Table 2: Fluorination and Subsequent Amination
| Step | Reagent | Solvent | Conditions | Yield (%) | Reference |
| 1. Fluorination | DAST | CH₂Cl₂/Pyridine | 40-45 °C, 23 h | 58 | [1] |
| 2. Amination (Isopropylamine) | Isopropylamine | 1,2-DME | Room Temp, 70 min | 89 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-6-isopropylamino-9-(3′,5′-di-O-p-toluoyl-2′-deoxy-β-D-ribofuranosyl)-9H-purine
This protocol details the amination of a protected 2-chloro-6-fluoropurine-2'-deoxyriboside, a common derivative of this compound.
Materials:
-
3′,5′-di-O-toluoyl-2-chloro-6-fluoropurine-2′-deoxyriboside (0.018 g, 0.0034 mmol)
-
Anhydrous 1,2-Dimethoxyethane (1,2-DME) (2.0 ml)
-
Isopropylamine (0.013 ml, 0.17 mmol)
-
Silica (B1680970) gel for chromatography
-
Hexane and Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve 3′,5′-di-O-toluoyl-2-chloro-6-fluoropurine-2′-deoxyriboside in anhydrous 1,2-DME in a reaction vessel.
-
Add isopropylamine to the solution at room temperature.
-
Stir the reaction mixture for 70 minutes at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography, using a gradient of hexane-EtOAc (from 4:1 to 1:1) as the eluent.
-
The final product is obtained as a syrup with a yield of 89%[1].
Protocol 2: Deprotection to Yield 2-chloro-6-isopropylamino-9-(2′-deoxy-β-D-ribofuranosyl)-9H-purine
Materials:
-
Protected nucleoside from Protocol 1 (0.034 g, 0.06 mmol)
-
Methanol (B129727) (MeOH) (4 mL), saturated with ammonia at 0 °C
-
Silica gel for chromatography
-
Chloroform (CHCl₃) and Methanol (MeOH)
Procedure:
-
Dissolve the protected nucleoside in methanol previously saturated with ammonia at 0 °C.
-
Keep the solution at room temperature for 18 hours.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with CHCl₃, followed by a gradient of CHCl₃:MeOH (from 20:1 to 8:1).
-
The final deprotected nucleoside is obtained with a yield of 79%[1].
Figure 2. General experimental workflow for synthesis.
Application in Drug Discovery: The Cladribine (B1669150) and Clofarabine Story
2,6-Dichloropurine and its deoxyriboside analogue are precursors to several clinically significant drugs, most notably cladribine (2-chloro-2'-deoxyadenosine) and clofarabine. These drugs are potent antimetabolites used in the treatment of hematological malignancies. Their mechanism of action provides a clear example of how derivatives of this compound can impact cellular pathways.
These drugs are prodrugs that are activated intracellularly. Their mechanism relies on a "Trojan horse" strategy, where they are taken up by cells and phosphorylated by deoxycytidine kinase (dCK), an enzyme that is particularly active in lymphocytes. This selective activation leads to the accumulation of the cytotoxic triphosphate form in target cancer cells.
The active triphosphate metabolites act via multiple mechanisms:
-
Inhibition of Ribonucleotide Reductase: They inhibit this key enzyme, which is responsible for converting ribonucleotides to deoxyribonucleotides, thus depleting the cell of the necessary building blocks for DNA synthesis and repair[4][5].
-
Incorporation into DNA: The triphosphate analog is incorporated into the growing DNA chain during replication, leading to chain termination and the accumulation of DNA strand breaks[6].
-
Induction of Apoptosis: The accumulation of DNA damage triggers the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), leading to programmed cell death[6][7][8].
Figure 3. Mechanism of action for Cladribine/Clofarabine.
Conclusion
This compound stands out as a cornerstone intermediate for the synthesis of modified purine nucleosides. Its predictable and selective reactivity at the C6 position enables the systematic development of novel compounds with diverse biological activities. The clinical success of drugs like cladribine and clofarabine, which are derived from this chemical scaffold, underscores the therapeutic potential that can be unlocked starting from this versatile molecule. For researchers in drug development, a thorough understanding of the synthetic pathways and reaction mechanics involving this compound is essential for the rational design of next-generation purine-based therapeutics.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Cladribine - Wikipedia [en.wikipedia.org]
- 7. Intrinsic Apoptosis Pathway in Fallopian Tube Epithelial Cells Induced by Cladribine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2,6-Dichloropurine Riboside (CAS 13276-52-3) in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among these crucial building blocks is 2,6-Dichloropurine (B15474) riboside (CAS 13276-52-3), a purine (B94841) nucleoside analog that has proven to be an invaluable precursor in the creation of a wide array of biologically active compounds. While not a therapeutic agent in itself, its strategic importance lies in its reactive dichloropurine core, which allows for selective modifications to yield potent antiviral and anticancer agents. This technical guide provides a comprehensive review of the scientific literature pertaining to 2,6-Dichloropurine riboside, focusing on its synthesis, chemical properties, and, most significantly, its application as a key intermediate in the development of targeted therapeutics.
Chemical and Physical Properties
This compound is a white to off-white solid with the chemical formula C₁₀H₁₀Cl₂N₄O₄ and a molecular weight of 321.12 g/mol . A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13276-52-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀Cl₂N₄O₄ | [1][2][3] |
| Molecular Weight | 321.12 g/mol | [1][2][3] |
| IUPAC Name | (2R,3R,4S,5R)-2-(2,6-dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | [3] |
| Appearance | White to Off-White Solid | |
| Purity | ≥95% | [3] |
| Storage Conditions | -20°C, sealed storage, away from moisture |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. One common approach involves the diazotization of a protected 2-amino-6-chloropurine (B14584) nucleoside, followed by displacement of the diazonium group with a chloride ion. Another prominent method detailed in the patent literature involves a two-step process starting from β-D-1,2,3,5-tetraacetyl ribofuranose and 2,6-dichloropurine.
Experimental Protocol: Two-Step Synthesis from β-D-1,2,3,5-tetraacetyl ribofuranose[4]
Step 1: Synthesis of 2,6-dichloro-9-(β-D-2',3',5'-triacetyl ribofuranose)purine
-
β-D-1,2,3,5-tetraacetyl ribofuranose and an organic solvent (e.g., dichloroethane or dichloromethane) are placed into a reaction vessel.
-
Under stirring, 2,6-dichloropurine and a phosphoric acid phenolic ester compound catalyst (e.g., bis-p-nitrophenol phosphate) are added in batches.
-
The mixture is heated to reflux with continuous stirring.
-
Upon completion of the reaction, the solvent and the acetic acid generated are removed under vacuum to yield 2,6-dichloro-9-(β-D-2',3',5'-triacetyl ribofuranose)purine.
Step 2: Deprotection to this compound
-
The resulting 2,6-dichloro-9-(β-D-2',3',5'-triacetyl ribofuranose)purine is dissolved in methanol (B129727) in a reaction vessel.
-
The solution is cooled to 0-5°C, and concentrated hydrochloric acid is added dropwise while maintaining this temperature.
-
The reaction is allowed to proceed to completion at this temperature.
-
A solid base (e.g., sodium bicarbonate or sodium hydroxide) is then added to adjust the pH to 6.5-7.5.
-
The mixture is filtered under reduced pressure, and the filtrate is concentrated to dryness to afford this compound.
-
The crude product can be further purified by recrystallization from an organic solvent such as isopropanol.
Application as a Key Synthetic Intermediate
The primary utility of this compound in drug development stems from the differential reactivity of the two chlorine atoms on the purine ring. The chlorine at the C6 position is more susceptible to nucleophilic substitution than the chlorine at the C2 position. This chemoselectivity allows for the sequential introduction of various functional groups, leading to a diverse library of purine nucleoside analogs.
This versatile building block is a precursor for a range of potent therapeutic agents, including antiviral and anticancer drugs.[4] For example, it is a key starting material for the synthesis of 2-chloroadenosine (B27285), a compound with noted anti-epileptic and coronary vasodilatory effects.[5] Furthermore, derivatives of this compound have been investigated for their activity against a variety of pathogens and cancer cell lines.
Experimental Protocol: General Synthesis of N6-Substituted 2-Chloroadenosine Analogs
-
This compound (or its protected form) is dissolved in a suitable solvent (e.g., ethanol, isopropanol).
-
An appropriate amine nucleophile (R-NH₂) and a base (e.g., triethylamine) are added to the solution.
-
The reaction mixture is stirred, often with heating (e.g., microwave irradiation at 90°C), to facilitate the selective substitution at the C6 position.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the product is isolated, typically by filtration of the precipitate, and purified by chromatography or recrystallization.
-
If a protected form of the riboside was used, a subsequent deprotection step is carried out to yield the final N6-substituted 2-chloroadenosine analog.
Biological Activities of Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated a wide range of significant biological activities. The following table summarizes the reported activities of various compounds synthesized from this compound and related precursors.
| Derivative Class | Specific Compound(s) | Biological Activity | Quantitative Data | Reference(s) |
| 2,6-Diaminopurine (B158960) Derivatives | Compound 6i | Broad-spectrum antiviral | IC₅₀ = 0.5–5.3 μM (Dengue, Zika, West Nile, Influenza A); IC₅₀ = 0.5 μM (SARS-CoV-2 in Calu-3 cells) | [6] |
| 2-Chloropurine Ribosides with Chiral Amino Acid Amides | Derivatives with tyrosine, valine, and serine residues | Partial A₁ Adenosine Receptor Agonists | - | [7] |
| Lipophilic Purine Nucleosides | 2,6-dichloropurine derivative 6d | Tdp1 Inhibitor | IC₅₀ = 0.82 ± 0.02 μM | [8] |
| 6-Chloropurine Nucleosides | Perbenzylated hexosyl derivatives | Antitumor (melanoma, lung, ovarian, colon carcinomas) | Micromolar GI₅₀ values | [9] |
Conclusion
This compound (CAS 13276-52-3) stands as a cornerstone intermediate in the synthesis of medicinally important purine nucleoside analogs. Its value is underscored by the chemoselective reactivity of its dichlorinated purine core, which provides a robust platform for the generation of diverse molecular architectures. The derivatives synthesized from this precursor have shown significant promise as antiviral and anticancer agents, as well as modulators of key biological targets such as adenosine receptors and DNA repair enzymes. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound is essential for leveraging its potential in the discovery of next-generation therapeutics. The continued exploration of new reactions and derivatizations of this versatile building block will undoubtedly contribute to the expansion of the therapeutic arsenal (B13267) against a range of human diseases.
References
- 1. Purine Nucleosides - Nucleosides BIOLOG Life Science Institute [biolog.de]
- 2. scbt.com [scbt.com]
- 3. This compound 95% | CAS: 13276-52-3 | AChemBlock [achemblock.com]
- 4. Preparation of 2,6-Dichloropurine riboside_Chemicalbook [chemicalbook.com]
- 5. CN101012260A - Technique for producing 2,6-dichlorine purine nucleosides by chemical synthesis method - Google Patents [patents.google.com]
- 6. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Lipophilic Purine Nucleoside—Tdp1 Inhibitor—Enhances DNA Damage Induced by Topotecan In Vitro and Potentiates the Antitumor Effect of Topotecan In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape of 2,6-Dichloropurine Riboside: A Theoretical Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical examination of the electronic structure of 2,6-dichloropurine (B15474) riboside, a crucial precursor in the synthesis of novel antiviral and anticancer therapeutics.[1] Understanding the electronic properties of this molecule is paramount for predicting its reactivity, metabolic fate, and interaction with biological targets, thereby accelerating rational drug design. This document summarizes key findings from computational studies, outlines the methodologies employed, and provides a visual workflow for such theoretical analyses.
Core Electronic Structure Data
Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics of 2,6-dichloropurine riboside and its derivatives. These studies provide quantitative data on parameters that govern the molecule's reactivity and intermolecular interactions.
A key study combined experimental Nuclear Quadrupole Resonance (NQR) spectroscopy with DFT calculations to probe the electronic environment of the chlorine atoms in a derivative, 2,6-dichloro-9-β-(2S,3S,5S-tri-O-acetyl-D-ribofuranosyl)purine.[1] This approach allows for a direct comparison between experimental measurements and theoretical predictions, offering a robust validation of the computational model.
| Parameter | C2-Cl | C6-Cl | Method | Source |
| Experimental 35Cl NQR Frequency (νQ) | 35.73 MHz | 35.73 MHz | NQR Spectroscopy | [1] |
| Experimental Asymmetry Parameter (η) | 0.18 | 0.18 | NQR Spectroscopy | [1] |
| Theoretical 35Cl NQR Frequency (νQ) | Calculated | Calculated | DFT | [1] |
| Theoretical Asymmetry Parameter (η) | Calculated | Calculated | DFT | [1] |
| Double-bond Character (ρ) | Calculated | Calculated | DFT | [1] |
Note: The specific theoretical values for NQR frequencies, asymmetry parameters, and double-bond character were calculated in the cited study but are not explicitly tabulated in the provided abstract. The experimental data indicates the chemical equivalence of the two chlorine atoms in the studied derivative.[1]
Further computational data for the parent this compound includes properties like Topological Polar Surface Area (TPSA) and LogP, which are crucial for predicting drug absorption and distribution.[2]
| Parameter | Value | Method | Source |
| Topological Polar Surface Area (TPSA) | 113.52 Ų | Computational | [2] |
| LogP | -0.2554 | Computational | [2] |
| Hydrogen Bond Acceptors | 8 | Computational | [2] |
| Hydrogen Bond Donors | 3 | Computational | [2] |
| Rotatable Bonds | 2 | Computational | [2] |
Methodologies and Protocols
The theoretical investigation into the electronic structure of this compound and its analogues involves a multi-step computational workflow.
Computational Chemistry Protocol
-
Geometry Optimization: The initial step involves determining the most stable three-dimensional conformation of the molecule. This is typically achieved using DFT methods, such as the B3LYP functional, paired with a suitable basis set like 6-31+G(d,p).[3] This process minimizes the energy of the molecule to find its equilibrium geometry.
-
Electronic Structure Calculations: Once the geometry is optimized, a range of electronic properties are calculated. These calculations provide insights into the distribution of electrons within the molecule and its reactivity. Key properties calculated include:
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between them indicates the molecule's stability.[4][5]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.[3]
-
Atomic Charges: Methods like Mulliken population analysis are used to calculate the partial charge on each atom, which can influence intermolecular interactions.[6]
-
NQR Parameters: For molecules containing quadrupolar nuclei like 35Cl, the electric field gradient (EFG) tensor is calculated to derive theoretical NQR frequencies and asymmetry parameters for comparison with experimental data.[1]
-
Experimental Protocol: 35Cl NQR Spectroscopy
Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for probing the local electronic environment of quadrupolar nuclei, such as chlorine.
-
Sample Preparation: A solid, crystalline sample of the compound of interest is required.
-
Data Acquisition: The sample is placed in the NQR spectrometer's coil. A sequence of radiofrequency pulses is applied to the sample. The response of the 35Cl nuclei to these pulses is recorded.
-
Spectral Analysis: The resulting NQR spectrum provides the resonance frequencies (νQ) and asymmetry parameters (η) for each distinct chlorine environment in the molecule. These experimental values are directly related to the principal components of the EFG tensor at the chlorine nucleus.[1]
Visualizing the Theoretical Workflow
The following diagram illustrates the logical flow of a typical theoretical study on the electronic structure of a molecule like this compound.
Caption: Workflow for theoretical electronic structure analysis.
This guide provides a foundational understanding of the theoretical approaches used to study the electronic structure of this compound. The synergy between computational chemistry and experimental techniques offers a powerful paradigm for elucidating the molecular properties that are critical for the development of new and effective pharmaceuticals.
References
2,6-Dichloropurine Riboside: A Comprehensive Technical Guide for its Application as a Biochemical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropurine (B15474) riboside is a key synthetic nucleoside that serves as a versatile precursor in the synthesis of a wide array of biologically active purine (B94841) derivatives. Its strategic dichlorinated purine core allows for selective functionalization at the C2 and C6 positions, making it an invaluable tool in the development of novel therapeutics, particularly in the realms of oncology and virology. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of 2,6-dichloropurine riboside, with a focus on its utility as a biochemical building block in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological assays. The following table summarizes key quantitative data gathered from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀Cl₂N₄O₄ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 321.12 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[3] |
| CAS Number | 13276-52-3 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Appearance | White to off-white solid/crystalline powder | --INVALID-LINK--[4], --INVALID-LINK--[2] |
| Purity | ≥95% | --INVALID-LINK--[1], --INVALID-LINK--[5] |
| Melting Point | 179 - 184 °C | --INVALID-LINK--[6] |
| Solubility | Soluble in DMF and DMSO | --INVALID-LINK-- |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry and dark place. | --INVALID-LINK--[2], --INVALID-LINK--[1] |
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. One common approach involves the deprotection of a fully acetyl-protected precursor.
Experimental Protocol: Deacetylation of Tri-O-acetyl-2,6-dichloropurine riboside[4]
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, dissolve 0.1 mol of 9-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloropurine in 450 mL of anhydrous methanol (B129727).
-
Cooling: Stir the mixture under a nitrogen atmosphere until the solid is completely dissolved, then cool the solution to -10°C.
-
Reagent Addition: Slowly add 1.2 moles of acetyl chloride dropwise to the reaction mixture.
-
Reaction Monitoring: Continue the reaction for 1.5 hours after the addition is complete. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Neutralization: Upon completion of the reaction, add solid potassium carbonate in batches until the pH of the solution reaches 7-8.
-
Filtration and Concentration: Filter the reaction mixture to remove insoluble salts. Concentrate the filtrate to dryness under reduced pressure.
-
Extraction: Add an appropriate amount of water to the residue and extract three times with 250 mL of ethyl acetate.
-
Drying and Final Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
Crystallization: Crystallize the crude product from 140 mL of isopropanol (B130326) to yield this compound as a white solid. This process can yield up to 85%.[4]
Application as a Biochemical Building Block
The reactivity of the two chlorine atoms on the purine ring of this compound allows for sequential or differential displacement, providing a strategic advantage in the synthesis of various purine nucleoside analogues.[6]
Synthesis of 2-Chloroadenosine
This compound is a direct precursor to 2-chloroadenosine, an important adenosine (B11128) analog with various biological activities.
-
Reaction Setup: Dissolve 1 gram of this compound in 50 mL of methanol saturated with ammonia (B1221849) at 0°C in a sealed tube.
-
Heating: Heat the sealed tube to 100°C for 17 hours.
-
Work-up: After cooling, crystals of 2-chloroadenine (B193299) will be present. Evaporate the supernatant and combine the residue with the crystals.
-
Purification: Dissolve the combined solids in 1N NaOH, filter the solution, and then acidify with acetic acid to precipitate the 2-chloroadenine.
Synthesis of Cladribine (2-Chloro-2'-deoxyadenosine)
2,6-Dichloropurine (the purine base of the riboside) is a key starting material for the synthesis of Cladribine, a drug used to treat hairy cell leukemia and multiple sclerosis.[7]
This synthesis involves the glycosylation of 2,6-dichloropurine with a protected deoxyribose derivative, followed by amination and deprotection.
-
Formation of the Purine Salt: Treat 2,6-dichloropurine (0.19 mmol) with potassium t-butoxide (0.18 mmol) in anhydrous 1,2-dimethoxyethane (B42094) (3 mL) at 0°C. Stir for 7 minutes while cooling and then for 15 minutes at room temperature. Evaporate the solvent to dryness.
-
Glycosylation: Add anhydrous acetonitrile (B52724) (2.5 mL) and tetrahydrofuran (B95107) (2.9 mL) to the residue and stir the suspension under an argon atmosphere for 15 minutes. Gradually add crystalline 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose (0.18 mmol) over 10 minutes. Stir the reaction mixture for 150 minutes.
-
Work-up and Purification of the Intermediate: Filter the reaction mixture and evaporate the solvent. Purify the residue by silica (B1680970) gel chromatography to obtain the protected 2,6-dichloro-9-(3′,5′-di-O-p-toluoyl-2′-deoxy-β-D-ribofuranosyl)-9H-purine.
-
Ammonolysis and Deprotection: Dissolve the purified intermediate in methanol saturated with ammonia at 0°C. Keep the solution for 18 hours at room temperature.
-
Final Purification: Evaporate the solvent and purify the residue by silica gel chromatography to yield Cladribine.
Biological Significance and Signaling Pathways
Derivatives of this compound, particularly those that are analogs of adenosine, often exert their biological effects by interacting with adenosine receptors. These G protein-coupled receptors (GPCRs) are involved in a multitude of physiological processes.
Adenosine Receptor Signaling
The diagram below illustrates the general signaling pathways activated by adenosine receptors. Derivatives synthesized from this compound can act as agonists or antagonists of these receptors, thereby modulating downstream cellular responses.
Experimental Workflows
The utility of this compound as a building block is best illustrated through a typical experimental workflow in drug discovery.
Workflow for Nucleoside Analog Drug Discovery
The following diagram outlines a generalized workflow for the discovery and development of novel nucleoside analogs, starting from a precursor like this compound.
Key Experimental Protocols in Drug Discovery
Kinase Inhibition Assay
Many purine derivatives exhibit kinase inhibitory activity. A common method to assess this is a biochemical kinase assay.
-
Reaction Setup: In a 96-well plate, add the kinase of interest, the substrate (e.g., a peptide or protein), and the test compound (a derivative of this compound) at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing ATP.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.
-
Measurement: Read the luminescence signal using a plate reader. The luminescence is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.
Adenosine Receptor Binding Assay
To determine the affinity of a synthesized compound for a specific adenosine receptor subtype, a radioligand binding assay is often employed.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human A₂A adenosine receptor (e.g., HEK293 cells).
-
Assay Setup: In a 96-well plate, add the cell membranes (20 µ g/well ), a radiolabeled A₂A receptor antagonist (e.g., [³H]ZM241385), and the test compound at various concentrations in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the Ki value to determine its affinity for the receptor.
Conclusion
This compound is a cornerstone molecule in the synthesis of modified purine nucleosides. Its versatile reactivity, coupled with established synthetic protocols, provides medicinal chemists with a powerful platform for the rational design and development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols and workflow visualizations, to aid researchers in harnessing the full potential of this important biochemical building block.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2,6-Dichloropurine Riboside
Abstract
This document provides a detailed, step-by-step protocol for the chemical synthesis of 2,6-Dichloropurine (B15474) riboside (2,6-dichloro-9-(β-D-ribofuranosyl)purine), a key intermediate in the production of various antiviral and antitumor nucleoside analogues. The primary method detailed is the glycosylation of 2,6-dichloropurine with a protected ribose derivative, followed by deprotection to yield the target compound. This protocol is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.
Introduction
2,6-Dichloropurine riboside is a crucial synthetic precursor for a range of biologically active molecules, including analogs of adenosine (B11128) and guanosine. For instance, it serves as a starting material for the synthesis of 2-chloroadenosine, a compound with potential applications in treating angina, myocardial infarction, and certain cancers.[1][2] The synthesis of this compound itself can be achieved through several routes, including the diazotization of 2-amino-6-chloropurine (B14584) nucleoside or, more commonly, through the direct glycosylation of 2,6-dichloropurine.[1] This document focuses on the latter approach, which involves the coupling of 2,6-dichloropurine with a protected ribofuranose, followed by the removal of the protecting groups.
Synthesis Pathway Overview
The synthesis is a two-step process:
-
Glycosylation: Coupling of 2,6-dichloropurine with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose to form the protected intermediate, 2',3',5'-tri-O-acetyl-2,6-dichloropurine riboside.
-
Deprotection (Deacetylation): Removal of the acetyl protecting groups to yield the final product, this compound.
Experimental Protocols
Method 1: Glycosylation and Deprotection
This method is adapted from a patented chemical synthesis technique.[2]
Step 1: Glycosylation to form 2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine
-
Setup: Place β-D-1,2,3,5-tetraacetyl ribofuranose into a reaction vessel equipped with a stirrer and heating mantle.
-
Melting: Heat the vessel to melt the β-D-1,2,3,5-tetraacetyl ribofuranose.
-
Addition of Reactants: Under continuous stirring, add 2,6-dichloropurine and a phosphoric acid phenolic ester compound catalyst (e.g., bis(p-nitrophenyl) phosphate) in batches.
-
Reaction: Heat the mixture to reflux. During the reaction, acetic acid is generated as a byproduct. Remove the acetic acid under vacuum to drive the reaction to completion.
-
Work-up: Once the reaction is complete, the resulting product is 2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine. This intermediate can be taken to the next step, often without extensive purification. A reported yield for a similar coupling reaction is 81%.[3]
Step 2: Deprotection to form this compound
-
Setup: Transfer the 2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine intermediate into a new reaction vessel and add methanol.
-
Cooling: Cool the mixture to a temperature of 0-5°C using an ice bath.
-
Acidification: While maintaining the low temperature, add concentrated hydrochloric acid dropwise.
-
Reaction: Keep the reaction mixture at 0-5°C until the deacetylation is complete (monitoring by TLC is recommended).
-
Neutralization: Carefully add a solid base, such as sodium bicarbonate or sodium hydroxide, to adjust the pH of the solution to 6.5-7.5.[2]
-
Isolation: Collect the resulting precipitate by suction filtration.
-
Purification: Concentrate the filtrate to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent like isopropanol.[2]
Method 2: Alternative Synthesis via Diazotization
An alternative route involves the diazotization of 2-amino-6-chloropurine nucleoside.[1]
-
Dissolution: Dissolve 2-amino-6-chloropurine nucleoside in 31% concentrated hydrochloric acid.
-
Diazotization: Cool the solution to a low temperature and add sodium nitrite (B80452) solution dropwise. This converts the 2-position amino group into a diazonium group.
-
Substitution: The diazonium group is subsequently replaced by a chloride ion from the hydrochloric acid to yield this compound.
-
Isolation: The product is isolated, with reported yields around 43%.[1]
Data Presentation
The following table summarizes key quantitative data associated with the synthesis protocols.
| Parameter | Method 1: Glycosylation | Method 2: Diazotization | Reference(s) |
| Starting Materials | 2,6-Dichloropurine, β-D-1,2,3,5-tetraacetyl ribofuranose | 2-Amino-6-chloropurine nucleoside, Sodium Nitrite | [1][2] |
| Key Reagents | Phosphoric acid phenolic ester catalyst, Methanol, HCl, Solid Base | Concentrated Hydrochloric Acid | [1][2] |
| Reaction Temp. (Step 1) | Reflux | Low Temperature | [1][2] |
| Reaction Temp. (Step 2) | 0-5°C | N/A | [2] |
| Final Product pH | 6.5 - 7.5 | N/A | [2] |
| Reported Yield | ~81% (for coupling step) | 43% | [1][3] |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the primary synthesis method (Glycosylation and Deprotection).
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for 2,6-Dichloropurine Riboside in Cancer Research Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2,6-Dichloropurine (B15474) riboside, a purine (B94841) analog, in cancer research. This document outlines its mechanism of action, provides detailed experimental protocols for its use in cell lines, and summarizes key quantitative data.
Introduction
2,6-Dichloropurine riboside is a chemical compound that serves as a precursor in the synthesis of various antitumor and antiviral agents.[1][2] Its structural similarity to endogenous purines allows it to interfere with cellular processes, making it a compound of interest in cancer research. Derivatives of 2,6-dichloropurine have demonstrated potent cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[3] These notes are intended to provide a practical framework for investigating the anticancer properties of this compound in a laboratory setting.
Mechanism of Action
While the precise signaling cascade initiated by this compound is a subject of ongoing research, studies on structurally related 2,6-disubstituted purine analogs suggest a multi-faceted mechanism of action primarily centered on the induction of apoptosis and disruption of the cell cycle.
One related compound, reversine (B1683945), has been shown to induce growth arrest and polyploidy in cancer cells by up-regulating p21WAF1 and modestly elevating cyclin D3 and CDK6 levels.[4] Concurrently, it leads to a significant reduction in the expression of cyclin B and CDK1.[4] This disruption of key cell cycle regulators can lead to a halt in cell division and subsequent cell death.
Furthermore, derivatives of 2,6-dichloropurine have been observed to induce apoptosis in melanoma cell lines.[3] This programmed cell death is a crucial mechanism for eliminating cancerous cells. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executive enzymes of apoptosis.
Based on this evidence, it is hypothesized that this compound exerts its anticancer effects by triggering cell cycle arrest, likely at the G2/M checkpoint, and by activating the apoptotic machinery within cancer cells.
Data Presentation
The following table summarizes the reported 50% inhibitory concentration (IC50) values for a potent derivative of 2,6-dichloropurine, ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, in various human cancer cell lines. These values provide a starting point for determining the effective concentration range for this compound in similar experimental setups.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | single-digit µM |
| HCT-116 | Colon Carcinoma | single-digit µM |
| A-375 | Malignant Melanoma | single-digit µM |
| G-361 | Malignant Melanoma | single-digit µM |
Data extracted from a study on ethyl 2-(2,6-dichloro-9H- or 7H-purine-9- or 7-yl)acetates, which are potent cytotoxic agents.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to start with a concentration range based on the IC₅₀ values of related compounds (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Analysis by Western Blot
This protocol is to detect key protein markers of apoptosis following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by scraping and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the expression levels of apoptotic markers.
Cell Cycle Analysis by Flow Cytometry
This protocol is to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Figure 1: General experimental workflow for evaluating the effects of this compound on cancer cell lines.
Figure 2: Hypothesized signaling pathway of this compound leading to cell cycle arrest and apoptosis.
References
- 1. Preparation of 2,6-Dichloropurine riboside_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 2,6-disubstituted purine reversine induces growth arrest and polyploidy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,6-Dichloropurine Riboside in Antiviral Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropurine (B15474) riboside and its derivatives represent a promising class of compounds in the field of antiviral drug discovery. As a versatile precursor, 2,6-dichloropurine allows for the synthesis of a wide array of purine (B94841) analogs, particularly 2,6-diaminopurine (B158960) derivatives, which have demonstrated significant broad-spectrum antiviral activity. These compounds have shown efficacy against a range of clinically relevant viruses, including flaviviruses, influenza viruses, and coronaviruses.
The primary mechanism of action for many of these derivatives involves a multi-pronged attack on the viral replication cycle. This can include the inhibition of essential viral enzymes, such as RNA-dependent RNA polymerase (RdRp), and the modulation of host cell kinases that are hijacked by the virus for its own replication. This dual-target approach may contribute to a higher barrier to the development of viral resistance.
These application notes provide a comprehensive overview of the use of 2,6-dichloropurine riboside-derived compounds in antiviral research, including quantitative data on their efficacy, detailed protocols for their evaluation, and visual representations of their synthetic pathways and mechanisms of action.
Data Presentation
The antiviral activity of 2,6-dichloropurine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/IC50). A lower IC50 value indicates greater antiviral potency, while a higher CC50 value suggests lower toxicity to host cells. A high SI is desirable, as it indicates a wide therapeutic window.
Table 1: Antiviral Activity of 2,6-Diaminopurine Derivative 6i
| Virus Family | Virus | Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Flaviviridae | Dengue Virus (DENV) | 6i | Huh-7 | 0.5 - 5.3 | >30 | >5.6 - 60 | [1][2] |
| Flaviviridae | Zika Virus (ZIKV) | 6i | Huh-7 | 0.5 - 5.3 | >30 | >5.6 - 60 | [1][2] |
| Flaviviridae | West Nile Virus (WNV) | 6i | Huh-7 | 0.5 - 5.3 | >30 | >5.6 - 60 | [1][2] |
| Orthomyxoviridae | Influenza A Virus | 6i | A549 | 0.5 - 5.3 | >30 | >5.6 - 60 | [1][2] |
| Coronaviridae | SARS-CoV-2 | 6i | Calu-3 | 0.5 | 120 | 240 | [1][2][3] |
Experimental Protocols
Reproducibility is critical in antiviral drug discovery. The following are detailed protocols for key assays used to evaluate the efficacy of 2,6-dichloropurine derivatives.
Synthesis of 2,6-Diaminopurine Derivatives from 2,6-Dichloropurine
This protocol outlines a general two-step microwave-assisted synthesis for 2,6-diaminopurine derivatives.[2]
Materials:
-
2,6-Dichloropurine
-
Appropriate primary or secondary amines
-
n-Butanol (n-BuOH)
-
Triethylamine (Et3N) or Trifluoroacetic acid (TFA)
-
Microwave reactor
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Step 1: First Nucleophilic Substitution (C6 Position)
-
In a microwave-safe vessel, dissolve 2,6-dichloropurine in n-BuOH.
-
Add an equimolar amount of the first amine and a base (e.g., Et3N).
-
Seal the vessel and heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 70-100°C for 10-50 minutes).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 2-chloro-6-substituted purine intermediate, typically by column chromatography.
Step 2: Second Nucleophilic Substitution (C2 Position)
-
In a microwave-safe vessel, suspend the purified intermediate from Step 1 in n-BuOH.
-
Add an excess of the second amine and an acid catalyst (e.g., TFA).
-
Seal the vessel and heat the reaction mixture in a microwave reactor at a higher temperature and for a longer duration than Step 1 (e.g., 150-170°C for 40-70 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the final 2,6-disubstituted diaminopurine derivative by column chromatography.
Plaque Reduction Assay (PRA)
The PRA is a standard method to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).[4][5][6]
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates (e.g., 6-well or 24-well)
-
Virus stock of known titer
-
Test compound (e.g., a 2,6-diaminopurine derivative) at various concentrations
-
Serum-free culture medium
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Seed the appropriate host cells into multi-well plates and incubate until they form a confluent monolayer.
-
Compound Dilution: Prepare a series of dilutions of the test compound in serum-free medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Wash the cells with PBS. Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Treatment: Immediately after infection, add the different dilutions of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.
-
Overlay: Carefully remove the virus-compound inoculum and gently add the semi-solid overlay medium to each well. This restricts the spread of progeny virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining: After the incubation period, fix the cells with the fixing solution for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.
Virus Yield Reduction Assay (VYRA)
The VYRA measures the ability of a compound to inhibit the production of new infectious virus particles.[7][8]
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates
-
Virus stock
-
Test compound at various concentrations
-
Culture medium
-
Apparatus for cell lysis (e.g., freeze-thaw cycles)
-
96-well plates for titration
Procedure:
-
Cell Seeding and Infection: Seed host cells in multi-well plates and infect them with the virus at a specific multiplicity of infection (MOI).
-
Treatment: After the adsorption period, remove the virus inoculum, wash the cells, and add a culture medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus: After incubation, harvest the cell culture supernatant and/or lyse the cells to release intracellular virions.
-
Titration of Progeny Virus: Determine the titer of the harvested virus from each well by performing a serial dilution and titrating the virus on fresh cell monolayers in a 96-well plate, typically using an endpoint dilution assay (e.g., TCID50) or a plaque assay.
-
Data Analysis: Calculate the reduction in virus titer for each compound concentration compared to the untreated virus control. The IC50 is the concentration of the compound that reduces the virus yield by 50%.
Mandatory Visualizations
Synthesis of 2,6-Diaminopurine Derivatives
Caption: Synthetic route from 2,6-Dichloropurine.
Experimental Workflow for Antiviral Assays
Caption: Workflow for Plaque and Yield Reduction Assays.
Proposed Multi-Target Mechanism of Action
Caption: Dual inhibition of viral and host targets.
References
- 1. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Application Notes and Protocols: 2,6-Dichloropurine Riboside in DMSO for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the solubilization and formulation of 2,6-Dichloropurine riboside in Dimethyl Sulfoxide (DMSO) for use in in vitro research settings. This document outlines the physical and chemical properties of this compound, provides quantitative data on its solubility, and offers step-by-step procedures for the preparation of stock and working solutions. Furthermore, it describes its potential mechanisms of action as an A3 adenosine (B11128) receptor (A3AR) antagonist and a cyclin-dependent kinase (CDK) inhibitor, supported by signaling pathway diagrams. Experimental protocols for assessing its biological activity, including cell viability and cell cycle analysis, are also detailed to facilitate its application in drug discovery and development.
Introduction
This compound is a synthetic nucleoside analog that has garnered interest in biomedical research due to its potential as an antitumor and antiviral agent.[1] Structurally, it is a purine (B94841) derivative with chlorine substitutions at the 2 and 6 positions of the purine ring, attached to a ribose sugar moiety. Its biological activities are thought to stem from its ability to interfere with key cellular processes, including cell signaling and division. This document serves as a comprehensive guide for researchers utilizing this compound, with a specific focus on its formulation in DMSO, a common solvent for in vitro studies.
Physicochemical Properties and Solubility
Proper solubilization is critical for the accurate and reproducible use of this compound in experimental settings. DMSO is a recommended solvent for this compound.
Table 1: Solubility and Formulation Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₀Cl₂N₄O₄ | [2][3] |
| Molecular Weight | 321.12 g/mol | [2] |
| Appearance | White to Off-White Solid | |
| Solubility in DMSO | 30 mg/mL | |
| Solubility in DMF | 30 mg/mL | |
| Solubility in DMSO:PBS (pH 7.2) (1:1) | 0.50 mg/mL | |
| Recommended Stock Solution Concentration | 10-50 mM in 100% DMSO | |
| Recommended Final DMSO Concentration in Cell Culture | <0.5% |
Mechanism of Action
The biological effects of this compound are primarily attributed to its role as an antagonist of the A3 adenosine receptor and as an inhibitor of cyclin-dependent kinases.
A3 Adenosine Receptor (A3AR) Antagonism
The A3 adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, typically couples to Gi proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] By acting as an antagonist, this compound can block the binding of adenosine to the A3AR, thereby preventing the downstream signaling cascade. This can have various cellular consequences depending on the cell type and context.
Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Arrest
The cell cycle is a tightly regulated process controlled by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin subunits.[6][7] The progression from the G1 to the S phase is a critical checkpoint, primarily governed by the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes. These kinases phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA synthesis. By inhibiting CDKs, this compound can prevent the phosphorylation of Rb, thereby maintaining it in its active, E2F-bound state. This leads to a halt in cell cycle progression at the G1/S checkpoint, a mechanism that can be exploited for its antiproliferative effects in cancer research.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 321.12 g/mol , dissolve 3.21 mg in 1 mL of DMSO).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
For compounds that are difficult to dissolve, gentle warming of the tube to 37°C and/or sonication in an ultrasonic bath for a short period can aid in dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells, typically below 0.5%.
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Add the working solutions to your cell cultures as per your experimental design.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells treated with this compound and vehicle control in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After the desired incubation period with this compound, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol provides a general method for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Cells treated with this compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695), ice-cold
-
RNase A solution (e.g., 100 µg/mL)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution to the cells and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. All procedures should be performed in a suitable laboratory environment, such as a chemical fume hood or a biological safety cabinet.
Conclusion
This document provides a comprehensive overview and practical protocols for the use of this compound formulated in DMSO for in vitro research. The provided data on solubility, along with detailed experimental procedures and an understanding of its potential mechanisms of action, will aid researchers in designing and executing robust experiments to investigate the biological activities of this compound. Adherence to these guidelines will help ensure the generation of accurate and reproducible data in the fields of cancer biology, virology, and drug discovery.
References
Proper storage and handling conditions for 2,6-Dichloropurine riboside.
For Researchers, Scientists, and Drug Development Professionals
Product Information
-
Product Name: 2,6-Dichloropurine (B15474) riboside
-
CAS Number: 13276-52-3
-
Molecular Formula: C₁₀H₁₀Cl₂N₄O₄
-
Molecular Weight: 321.12 g/mol
-
Appearance: Solid powder[1]
-
Solubility: Soluble in DMSO[1]
Storage and Handling
Proper storage and handling of 2,6-Dichloropurine riboside are crucial to maintain its integrity and ensure the safety of laboratory personnel.
Storage Conditions
It is recommended to store this compound in a dry and dark place.[1] For optimal stability, follow the temperature guidelines summarized in the table below.
| Storage Duration | Temperature | Conditions |
| Long-term | -20°C | Sealed container, away from moisture.[1][2] |
| Short-term | 0 - 4°C | For days to weeks.[1][3] |
| Shipping | Room Temperature | Stable for a few weeks during ordinary shipping.[1][2] |
Shelf Life: If stored properly, the shelf life is greater than 3 years.[1]
Handling Precautions
This compound is classified as a hazardous chemical.[4] Adherence to safety protocols is mandatory.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash hands thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
For detailed safety information, always refer to the substance's Safety Data Sheet (SDS).
Stability Profile
| Condition | Stability Consideration | Recommendation |
| pH | Susceptible to hydrolysis under acidic conditions. | Prepare acidic solutions fresh. For storage, use a neutral or slightly basic buffer. |
| Temperature | Degradation rate increases with temperature. | Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles. |
| Light | Potential for photodegradation. | Store in amber vials or protect from light. |
Experimental Protocols
This compound serves as a key intermediate in the synthesis of various biologically active nucleoside analogs, such as 2-chloroadenosine (B27285) and Cladribine (2-chloro-2'-deoxyadenosine).[6] These derivatives are valuable tools for studying cellular signaling pathways and for drug development.
Preparation of Stock Solutions
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound.[1]
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol: Synthesis of 2-Chloroadenosine from this compound
This protocol describes a general method for the amination of this compound to produce 2-chloroadenosine.
Workflow for 2-Chloroadenosine Synthesis
Caption: Synthesis of 2-chloroadenosine from this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Ammonia gas
-
1N Sodium Hydroxide (NaOH)
-
Acetic Acid
-
Sealed reaction tube
Procedure:
-
Dissolve this compound in anhydrous methanol in a sealed reaction tube.
-
Cool the solution to 0°C and carefully saturate it with ammonia gas.
-
Seal the tube and heat it to 100°C for 17 hours.
-
After cooling, carefully open the tube and evaporate the supernatant.
-
Dissolve the remaining residue and any crystals in 1N NaOH.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with acetic acid to precipitate the 2-chloroadenosine product.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the product under vacuum.
Protocol: Cell Viability Assay (MTS Assay)
This protocol can be used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Workflow for Cell Viability (MTS) Assay
Caption: Workflow for assessing cell viability using an MTS assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound from the stock solution in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathways
This compound is a precursor to potent bioactive molecules that modulate key signaling pathways.
DNA Damage and Apoptosis Pathway (Cladribine)
Cladribine (2-chloro-2'-deoxyadenosine), synthesized from a 2,6-dichloropurine precursor, is a deoxyadenosine (B7792050) analog.[1] It is phosphorylated intracellularly to its active triphosphate form (2-CdATP).[3] 2-CdATP is incorporated into DNA during synthesis, leading to the accumulation of DNA strand breaks.[2][3] This triggers a DNA damage response, activating p53 and the intrinsic apoptosis pathway, characterized by the release of cytochrome c from the mitochondria and subsequent cell death.[2] This mechanism is particularly effective in lymphocytes, which have high levels of the activating enzyme deoxycytidine kinase (DCK).[2][3]
Cladribine-Induced Apoptosis Pathway
Caption: Mechanism of Cladribine-induced apoptosis.
Adenosine (B11128) Receptor Signaling (2-Chloroadenosine)
2-Chloroadenosine, which can be synthesized from this compound, is a stable analog of adenosine and acts as an agonist for adenosine receptors (A₁, A₂A, and A₃).[7][8] Activation of these G protein-coupled receptors can lead to a variety of downstream effects, including modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, influencing numerous cellular processes.
Adenosine Receptor Signaling Pathway
Caption: 2-Chloroadenosine activates adenosine receptor signaling.
References
- 1. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cladribine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Cladribine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of 2,6-Dichloropurine riboside_Chemicalbook [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 2-Chloroadenosine | Non-selective Adenosine | Tocris Bioscience [tocris.com]
Application Notes and Protocols: Synthesis and Use of 2,6-Dichloropurine Riboside-Based Photoaffinity Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of photoaffinity probes derived from 2,6-dichloropurine (B15474) riboside. This class of chemical probes is invaluable for identifying and characterizing the protein targets of purine-based bioactive molecules, particularly in the context of drug discovery and chemical biology. The protocols outlined below are based on established chemical principles for purine (B94841) functionalization and photoaffinity probe design.
Introduction to 2,6-Dichloropurine Riboside in Photoaffinity Labeling
This compound is a versatile starting material for the synthesis of a variety of purine-based derivatives, including potent inhibitors of kinases and other ATP-binding proteins. Its two reactive chlorine atoms at the C2 and C6 positions of the purine ring allow for sequential and selective functionalization. The C6 position is generally more susceptible to nucleophilic substitution than the C2 position, a property that can be exploited for the regioselective introduction of different chemical moieties.
Photoaffinity labeling is a powerful technique used to identify the direct binding partners of small molecules within a complex biological sample. A photoaffinity probe is a molecule that incorporates three key features:
-
A recognition element: In this case, a derivative of the purine scaffold that mimics the binding of the parent molecule.
-
A photoreactive group: A chemical moiety (e.g., diazirine, benzophenone, or aryl azide) that, upon activation with UV light, forms a highly reactive species capable of covalently cross-linking to nearby amino acid residues of the target protein.
-
An enrichment handle: A tag (e.g., biotin (B1667282) or an alkyne) that facilitates the detection and isolation of the cross-linked protein-probe complex for subsequent analysis by techniques such as mass spectrometry.
By designing and synthesizing photoaffinity probes from this compound, researchers can elucidate the mechanism of action of purine-based drugs and identify novel therapeutic targets.
Quantitative Data for Purine-Based Probes and Inhibitors
The following tables summarize key quantitative data for various purine-based inhibitors and probes. This information is crucial for probe design and for interpreting experimental results.
Table 1: Inhibitory Activity of 2,6,9-Trisubstituted Purine Derivatives
| Compound ID | R2 Substituent | R6 Substituent | R9 Substituent | Cell Line | IC50 (µM) |
| 4a | Cl | 4-phenylpiperazin-1-yl | Cyclopentyl | HL-60 | 2.3 |
| 4b | Cl | 4-phenylpiperazin-1-yl | Cyclohexyl | HL-60 | 1.8 |
| 4c | Cl | 4-(2-fluorophenyl)piperazin-1-yl | Cyclopentyl | HL-60 | > 36 |
| 4d | Cl | 4-(2-fluorophenyl)piperazin-1-yl | Cyclohexyl | HL-60 | 3.9 |
| 4e | Cl | 4-(4-fluorophenyl)piperazin-1-yl | Cyclopentyl | HL-60 | 1.9 |
| 4f | Cl | 4-(4-fluorophenyl)piperazin-1-yl | Cyclohexyl | HL-60 | 1.5 |
| 4g | Cl | 4-(2-methoxyphenyl)piperazin-1-yl | Cyclopentyl | HL-60 | 2.5 |
| 4h | Cl | 4-(2-methoxyphenyl)piperazin-1-yl | Cyclohexyl | HL-60 | 2.1 |
| 4i | Cl | 4-(4-methoxyphenyl)piperazin-1-yl | Cyclopentyl | HL-60 | 2.8 |
| 4j | Cl | 4-(4-methoxyphenyl)piperazin-1-yl | Cyclohexyl | HL-60 | 2.4 |
| 4k | Cl | 4-(pyridin-2-yl)piperazin-1-yl | Cyclopentyl | HL-60 | 2.9 |
| 4l | Cl | 4-(pyridin-2-yl)piperazin-1-yl | Cyclohexyl | HL-60 | 2.6 |
Data extracted from a study on the in vitro cytotoxicity of 2,6,9-trisubstituted purine derivatives.
Table 2: Inhibitory Activity of Purine-2,6-dione (B11924001) Derivatives against Human Caf1
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) |
| 5a | H | Benzyl | 22.8 ± 0.1 |
| 5b | H | Methyl | > 250 |
| 8a | Phenethyl | Methyl | 1.9 ± 0.4 |
| 8b | Phenethyl | Ethyl | 2.4 ± 0.5 |
| 8c | Phenethyl | Propyl | 3.1 ± 0.7 |
| 8j | Phenethyl | 4-Fluorobenzyl | 0.59 ± 0.11 |
Data from a study on purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1.
Table 3: Binding Affinity of Purine Analogues to Retinal Rod Ion Channels
| Compound | K0.5 (µM) |
| cGMP | 10 |
| 8-azido-cAMP | 50 |
| 8-methylamino-cAMP | 60 |
| 8-benzylamino-cAMP | 80 |
| cAMP | 100 |
| 8-bromo-cAMP | 150 |
| 8-hydroxy-cAMP | 200 |
| 8-amino-cAMP | >1000 |
K0.5 represents the concentration for half-maximal activation of the ion channel, which is a measure of apparent binding affinity.[1]
Experimental Protocols
Synthesis of a this compound-Based Photoaffinity Probe
This protocol describes a plausible synthetic route for a trifunctional photoaffinity probe starting from this compound. The strategy involves sequential nucleophilic substitution at the C6 and C2 positions, followed by attachment of the photoreactive and enrichment moieties.
Step 1: Selective C6-functionalization with a Linker
-
Reaction: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or isopropanol, add a nucleophile containing a terminal alkyne for subsequent click chemistry (e.g., propargylamine, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield the C6-alkynylamino-2-chloro-purine riboside derivative.
-
Expected Yield: 70-85%.
Step 2: C2-functionalization with a Photoreactive Group
-
Reaction: The C2-chloro group can be substituted with a nucleophile containing a photoreactive moiety. For example, dissolve the product from Step 1 (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF). Add a nucleophile such as 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)aniline (1.2 eq) and a base like potassium carbonate (K2CO3, 2.0 eq).
-
Conditions: Heat the reaction mixture to 80-100 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate. Purify the residue by column chromatography to obtain the 2-(diazirinyl-anilino)-6-(alkynylamino)-purine riboside.
-
Expected Yield: 50-65%.
Step 3: Click Chemistry for Biotinylation (Enrichment Handle)
-
Reaction: Dissolve the product from Step 2 (1.0 eq) and biotin-azide (1.1 eq) in a mixture of t-butanol and water (1:1).
-
Catalysis: Add a solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq) to the reaction mixture.
-
Conditions: Stir the reaction at room temperature for 4-8 hours.
-
Work-up and Purification: Concentrate the reaction mixture and purify the final photoaffinity probe by preparative high-performance liquid chromatography (HPLC) to yield the pure trifunctional probe.
-
Expected Yield: 80-95%.
Photoaffinity Labeling of Target Proteins in Cell Lysate
-
Preparation of Cell Lysate: Harvest cells of interest and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Incubation with Probe: Dilute the cell lysate to a final protein concentration of 1-5 mg/mL. Add the synthesized photoaffinity probe to the lysate at a final concentration of 1-10 µM. As a negative control, include a sample with the probe and an excess of a known competitor ligand, and another sample with DMSO vehicle only. Incubate the samples for 30-60 minutes at 4 °C with gentle rotation.
-
UV Irradiation: Transfer the samples to a 24-well plate on ice and irradiate with UV light (typically 365 nm) for 10-30 minutes using a UV cross-linker.
-
Enrichment of Labeled Proteins:
-
If an alkyne handle was used, perform a click reaction with biotin-azide as described in the synthesis protocol.
-
Add streptavidin-coated magnetic beads to the samples and incubate for 1-2 hours at 4 °C to capture the biotinylated protein-probe complexes.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by SDS-PAGE and silver staining or Western blotting for specific candidates. For proteome-wide identification, perform on-bead digestion of the proteins followed by LC-MS/MS analysis.
Visualizations
Synthesis Workflow
Caption: Synthetic scheme for a this compound-based photoaffinity probe.
Photoaffinity Labeling Workflow
Caption: General workflow for photoaffinity labeling and target identification.
Kinase Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway by a purine-based kinase inhibitor probe.
References
Laboratory techniques for working with 2,6-Dichloropurine riboside as an intermediate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropurine (B15474) riboside is a pivotal intermediate in the synthesis of a wide array of biologically active nucleoside analogs. Its unique chemical structure, featuring two reactive chlorine atoms on the purine (B94841) ring, allows for selective functionalization at the C2 and C6 positions, paving the way for the creation of diverse libraries of compounds for drug discovery. This document provides detailed application notes and experimental protocols for the synthesis, purification, and derivatization of 2,6-dichloropurine riboside, as well as an overview of the signaling pathways modulated by its derivatives.
Data Presentation
Table 1: Synthesis of this compound - A Comparison of Methods
| Starting Material | Method | Reagents | Yield (%) | Reference |
| 2-Amino-6-chloropurine (B14584) nucleoside | Diazotization | Concentrated HCl, Sodium Nitrite (B80452) | 43 | [1] |
| Protected this compound | Diazotization followed by deacetylation | Diazotization reagents, Ammonia-methanol | 50 | [1] |
| 2,6-Dichloropurine and 1-chloro-2,3,5-tribenzoyl ribose | Condensation (Mercury salt method) | Mercury salt of 2,6-dichloropurine, 1-chloro-2,3,5-tribenzoyl ribose | Not successful in deprotection step | [1] |
| Xanthine | Direct Chlorination | Phosphorus oxychloride, weak nucleophilic organic base | Not specified for riboside | [2] |
| Guanosine (B1672433) | Multi-step synthesis | Acetic anhydride, phosphorus oxychloride, etc. | Not specified for riboside | [2] |
Table 2: Synthesis of 2,6-Dichloropurine (Base) - A Comparison of Methods
| Starting Material | Reagents | Yield (%) | Reference |
| 2-Amino-6-chloropurine | Chlorine gas, tert-butyl nitrite, N,N-dimethylformamide | 70.6 | [3] |
| 2-Amino-6-chloropurine | Isoamyl nitrite, N-chlorosuccimide, N,N-dimethylformamide | 63.8 | [3] |
| 2-Amino-6-chloropurine | Thionyl chloride, isoamyl nitrite, N,N-dimethylformamide | 60.6 | [3] |
| 2-Amino-6-chloropurine | Isoamyl nitrite, chlorine gas, N,N-dimethylacetamide | 65.8 | [3] |
| Hypoxanthine 1-N-oxide | Phosphoryl chloride, N,N-dimethylaniline | 60 | [2] |
Table 3: Conversion of this compound Intermediate to Cladribine (B1669150)
| Intermediate | Reaction | Reagents | Yield (%) | Reference |
| 3′,5′-di-O-toluoyl-2,6-dichloropurine-2′-deoxy-β-D-riboside | Ammonolysis | NH₃/MeOH/THF | 82 | [4] |
| Glycosylation of 2,6-dichloropurine potassium salt | Coupling and Ammonolysis | 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride, NH₃/MeOH | 50-56 (overall) | [4] |
Table 4: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Cladribine | Hairy Cell Leukemia (HCL) | Cell Viability | Not specified | [5] |
| Cladribine | T-cell Leukemia (TCL) | Cell Viability | Not specified | [5] |
| Cladribine | Chronic Lymphocytic Leukemia (CLL) | Cell Viability | Not specified | [5] |
| Cladribine | HL-60 (Promyelocytic Leukemia) | XTT Assay | ~10-20 | [6] |
| Cladribine | MOLT-4 (T-cell Leukemia) | XTT Assay | ~0.1-1 | [6] |
| Cladribine | THP-1 (Monocytic Leukemia) | XTT Assay | ~1-10 | [6] |
| Cladribine | U266 (Multiple Myeloma) | MTS Assay | 2.43 | [7][8] |
| Cladribine | RPMI8226 (Multiple Myeloma) | MTS Assay | 0.75 | [7][8] |
| Cladribine | MM1.S (Multiple Myeloma) | MTS Assay | 0.18 | [7][8] |
| 2-Chloroadenosine (B27285) | PC-3 (Prostate Cancer) | Cell Viability | Not specified | [9] |
| 2-Chloroadenosine | Bovine Brain Cortical Membranes (A1 Receptor Binding) | [³H]CHA binding | 0.037 | [10] |
| 2-Chloroadenosine | Rat Whole Brain Membranes (A1 Receptor Binding) | [³H]N6-cyclohexyladenosine binding | 0.002 | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-6-chloropurine Nucleoside[1]
Materials:
-
2-Amino-6-chloropurine nucleoside
-
31% Concentrated hydrochloric acid
-
Sodium nitrite solution
-
Ice bath
-
Reaction vessel with stirring capability
-
Purification setup (e.g., column chromatography)
Methodology:
-
Dissolve 2-amino-6-chloropurine nucleoside in 31% concentrated hydrochloric acid in a suitable reaction vessel.
-
Cool the solution to a low temperature using an ice bath.
-
Slowly add sodium nitrite solution dropwise to the stirred reaction mixture to diazotize the 2-position amino group.
-
Continue stirring at low temperature to allow for the replacement of the diazotized amino group with a chloride ion.
-
After the reaction is complete (monitor by TLC), quench the reaction appropriately.
-
Isolate the crude this compound.
-
Purify the product using a suitable method such as column chromatography to obtain the final product with a reported yield of 43%.
Protocol 2: Synthesis of Cladribine from 2,6-Dichloropurine[4]
This is a two-step process involving the glycosylation of 2,6-dichloropurine followed by ammonolysis.
Step 1: Synthesis of 3′,5′-di-O-toluoyl-2,6-dichloropurine-2′-deoxy-β-D-riboside
Materials:
-
2,6-Dichloropurine
-
Potassium t-butoxide
-
Anhydrous 1,2-dimethoxyethane (B42094)
-
Anhydrous acetonitrile (B52724)
-
Anhydrous tetrahydrofuran (B95107)
-
1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride
-
Argon atmosphere setup
-
Silica (B1680970) gel for column chromatography
Methodology:
-
Add potassium t-butoxide to a solution of 2,6-dichloropurine in anhydrous 1,2-dimethoxyethane at 0°C.
-
Stir the resulting solution for 7 minutes under cooling and then for 15 minutes at room temperature.
-
Evaporate the solvent to dryness.
-
Add anhydrous acetonitrile and tetrahydrofuran to the residue and stir the suspension under an argon atmosphere at room temperature for 15 minutes.
-
Gradually add crystalline 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride over 10 minutes.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Purify the residue by column chromatography on silica gel to yield the protected nucleoside (reported yield of 70% for the N9-β-isomer).
Step 2: Synthesis of Cladribine (2-Chloro-2'-deoxyadenosine)
Materials:
-
3′,5′-di-O-toluoyl-2,6-dichloropurine-2′-deoxy-β-D-riboside
-
Methanol saturated with ammonia (B1221849) (NH₃/MeOH)
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Methodology:
-
Dissolve the protected 2,6-dichloropurine deoxyriboside from Step 1 in a solution of NH₃/MeOH and THF.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to obtain Cladribine (reported yield of 82%).
Protocol 3: Purification and Characterization of this compound
Purification (General):
-
Column Chromatography: Silica gel is a common stationary phase. The mobile phase is typically a gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The exact gradient will depend on the specific impurities.
-
High-Performance Liquid Chromatography (HPLC): A C18 column is often used for reverse-phase HPLC purification of nucleoside analogs. A typical mobile phase would be a gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule, including the sugar protons and the purine ring protons.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. Expected chemical shifts for the purine and ribose carbons can confirm the structure.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
Signaling Pathways and Mechanisms of Action
Derivatives of this compound, such as 2-chloroadenosine and cladribine, exert their biological effects by interacting with various cellular signaling pathways.
Adenosine (B11128) Receptor Signaling
2-Chloroadenosine is an analog of adenosine and can interact with adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G-protein coupled receptors (GPCRs).
Caption: Adenosine receptor signaling pathways.
Anticancer Mechanism of 2-Chloroadenosine and Cladribine
Both 2-chloroadenosine and cladribine exhibit anticancer properties through mechanisms that include the induction of apoptosis (programmed cell death) and inhibition of DNA synthesis.
Caption: Anticancer mechanism of 2-chloroadenosine and cladribine.
Guanosine Analog Signaling via Toll-Like Receptor 7 (TLR7)
Certain guanosine analogs, which can be synthesized from this compound, have been shown to activate the innate immune system through Toll-like receptor 7 (TLR7).
Caption: Guanosine analog signaling through TLR7.
Experimental Workflow
The general workflow for utilizing this compound as an intermediate involves synthesis, purification, derivatization, and biological screening.
Caption: General experimental workflow.
References
- 1. Preparation of 2,6-Dichloropurine riboside_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-chloroadenosine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Safe handling procedures for 2,6-Dichloropurine riboside as a non-hazardous chemical.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropurine riboside is a synthetic nucleoside analog utilized as a building block in the synthesis of various biologically active molecules, including potential anticancer and antiviral agents. While it is a valuable research chemical, proper handling procedures are essential to ensure laboratory safety. Although it may be shipped as a non-hazardous chemical, it is classified under the Globally Harmonized System (GHS) with specific hazard statements. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound in a research and development setting.
Physicochemical and Safety Data
Proper understanding of the chemical's properties is the first step in safe handling.
| Property | Value | Reference |
| CAS Number | 13276-52-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀Cl₂N₄O₄ | [1][2] |
| Molecular Weight | 321.11 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Purity | >98% | [2] |
| Solubility | Soluble in DMSO | [2] |
| Melting Point | 185-195 °C (decomposes) |
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Experimental Protocols
Personal Protective Equipment (PPE)
A fundamental aspect of safe handling is the consistent use of appropriate PPE.
-
Eye Protection : Wear chemical safety goggles or a face shield.[4][5]
-
Hand Protection : Wear nitrile or latex gloves. Change gloves immediately if contaminated.[3][4]
-
Body Protection : A standard laboratory coat is required.[4]
-
Respiratory Protection : If working with the powder outside of a fume hood or ventilated enclosure where dust may be generated, use a NIOSH-approved respirator.[3][4]
Handling and Storage
Proper procedures for handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[3][4]
-
Avoid direct contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][4]
-
Minimize dust generation when weighing or transferring the solid material.
Storage:
-
Short-term (days to weeks): Store at 0 - 4 °C in a dry, dark location.[2]
-
Long-term (months to years): Store at -20 °C in a tightly sealed container, away from moisture.[1][2]
-
Stock Solutions: Prepare aliquots of solutions in tightly sealed vials and store at -20°C. These are generally stable for up to one month. It is recommended to use freshly prepared solutions.[6]
First Aid Measures
In the event of exposure, immediate and appropriate action is necessary.
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
-
If on Skin : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[3][4]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4]
-
If Inhaled : Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, call a poison control center or physician.[3][4]
Spill and Disposal Procedures
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills of solid material, carefully sweep or scoop up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Visualizations
Experimental Workflow for Safe Handling
The following diagram outlines a typical workflow for handling this compound in a research setting, emphasizing safety at each step.
Caption: General Experimental Workflow for this compound.
Safety and Response Logical Flow
This diagram illustrates the logical flow of actions from hazard identification to emergency response.
Caption: Logical Flow for Safety Procedures and Emergency Response.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloropurine Riboside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dichloropurine (B15474) riboside synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2,6-Dichloropurine riboside, and what are their reported yields?
A1: Several synthetic routes are available, with the Vorbrüggen glycosylation being a widely used method. Other methods include starting from 2-amino-6-chloropurine (B14584) riboside or using a mercury salt of 2,6-dichloropurine. The yields can vary significantly depending on the chosen method and reaction conditions.
Q2: What is the critical step in the synthesis of this compound that significantly impacts the overall yield?
A2: The glycosylation of 2,6-dichloropurine with a protected ribose derivative is the most critical step. The efficiency and regioselectivity (formation of N9 versus N7 isomers) of this reaction directly determine the yield of the desired product.
Q3: How does the quality of the starting material, 2,6-dichloropurine, affect the synthesis?
A3: The purity of 2,6-dichloropurine is crucial. Impurities can interfere with the glycosylation reaction, leading to the formation of side products and a lower yield of the desired riboside. It is recommended to use highly pure 2,6-dichloropurine for the synthesis.
Q4: What are the common side products formed during the synthesis of this compound?
A4: The most common side product is the undesired N7-isomer of this compound. Other potential byproducts include unreacted starting materials, anomeric (α and β) mixtures of the product, and products from side reactions of the protecting groups.
Q5: How can the formation of the undesired N7-isomer be minimized?
A5: The choice of catalyst and solvent plays a significant role in controlling the N9/N7 regioselectivity. Lewis acids like SnCl₄ or TiCl₄ can be used to influence the selectivity.[1][2] The reaction conditions, such as temperature, should also be carefully optimized.
Q6: What are the recommended methods for purifying this compound?
A6: Column chromatography is the most common method for purifying this compound. The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is critical for separating the desired product from impurities and side products, particularly the N7-isomer. High-Performance Liquid Chromatography (HPLC) can also be employed for purification and analysis.
Troubleshooting Guides
Issue 1: Low Yield of Protected this compound in the Glycosylation Step
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | Screen different Lewis acid catalysts (e.g., SnCl₄, TiCl₄, TMSOTf) and optimize their concentration. Phosphoric acid phenol (B47542) ester compounds have also been reported to be effective. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. Acetonitrile (B52724) and dichloroethane are commonly used. Perform small-scale experiments to test different aprotic solvents. |
| Moisture in the Reaction | The glycosylation reaction is sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Silylation of 2,6-Dichloropurine | If using the silyl-Hilbert-Johnson method, ensure complete silylation of the purine (B94841) base before adding the glycosyl donor. Monitor the silylation step by TLC or NMR. |
| Low Quality of Protected Ribose | Use a high-purity, anomerically pure protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose). |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some reactions are performed at room temperature, others may require heating to reflux. |
| Incorrect Stoichiometry | Optimize the molar ratio of 2,6-dichloropurine, the protected ribose, and the catalyst. |
Issue 2: Poor N9/N7 Regioselectivity
| Potential Cause | Troubleshooting Steps |
| Inappropriate Catalyst | The choice of Lewis acid can influence the regioselectivity. SnCl₄ and TiCl₄ have been studied for their effect on N7/N9 isomer distribution.[1][2] |
| Solvent Effects | The polarity of the solvent can affect the site of glycosylation. Experiment with different solvents to find the optimal conditions for N9 selectivity. |
| Reaction Temperature | Lowering the reaction temperature may favor the formation of the thermodynamically more stable N9-isomer. |
Issue 3: Difficulties in the Deprotection (Deacetylation) Step
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection | Monitor the reaction progress by TLC or HPLC to ensure complete removal of the protecting groups. If necessary, increase the reaction time or the concentration of the deprotecting agent (e.g., ammonia (B1221849) in methanol). |
| Degradation of the Product | The purine ring can be sensitive to harsh deprotection conditions. Use mild deprotection methods. For acetyl groups, a solution of ammonia in methanol (B129727) at low temperature is often effective. Control the pH carefully during workup. |
| Formation of Side Products | Basic conditions during deprotection can sometimes lead to side reactions. Careful control of temperature and reaction time is crucial. |
Issue 4: Challenges in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of N9 and N7 Isomers | Optimize the chromatographic conditions. This may involve trying different solvent systems (e.g., gradients of dichloromethane (B109758)/methanol or ethyl acetate/hexane) or using a different stationary phase. |
| Presence of Multiple Impurities | Analyze the crude product by HPLC or LC-MS to identify the major impurities. This will help in designing an effective purification strategy. A multi-step purification process may be necessary. |
| Product Precipitation during Chromatography | If the product is poorly soluble in the column eluent, it may precipitate. Choose a solvent system in which the product is sufficiently soluble. |
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Starting Material | Method | Catalyst/Reagents | Reported Yield | Reference |
| 2-amino-6-chloropurine nucleoside | Diazotization | Conc. HCl, NaNO₂ | 43% | [3] |
| Protected this compound | Deacetylation | Ammonia-methanol | 50% | [3] |
| 2,6-Dichloropurine and β-D-1,2,3,5-tetraacetyl ribofuranose | Two-step chemical synthesis | Phosphoric acid phenol ester compound | 46.6-79% | [CN101012260A] |
| 2,6-Dichloropurine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Vorbrüggen Glycosylation | SnCl₄ | Varies with conditions | [1] |
| 2,6-Dichloropurine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Vorbrüggen Glycosylation | TiCl₄ | Varies with conditions | [1] |
Table 2: Synthesis of 2,6-Dichloropurine (Precursor)
| Starting Material | Reagents | Yield | Reference |
| 2-amino-6-chloropurine | 35% HCl, NaNO₂ | 32.4% | [4] |
| 2-amino-6-chloropurine | LiCl, t-butyl nitrite, Cl₂ in DMF | 70.6% | [4] |
| 2-amino-6-chloropurine | LiCl, isoamyl nitrite, thionyl chloride in DMF | 60.6% | [4] |
| 2-amino-6-chloropurine | LiCl, t-butyl nitrite, chlorine gas in DMAc | 65.8% | [4] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via Vorbrüggen Glycosylation
This protocol is based on the general principles of the Vorbrüggen glycosylation.
Step 1: Synthesis of 2,6-dichloro-9-(β-D-2',3',5'-triacetyl ribofuranose)purine
-
To a stirred suspension of 2,6-dichloropurine in an anhydrous solvent (e.g., acetonitrile or dichloroethane), add a silylating agent (e.g., hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of ammonium (B1175870) sulfate).
-
Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated purine.
-
Cool the reaction mixture and add the protected ribose (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) and a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected nucleoside.
Step 2: Deprotection to this compound
-
Dissolve the protected nucleoside from Step 1 in anhydrous methanol.
-
Cool the solution to 0-5 °C and add a solution of ammonia in methanol or concentrated hydrochloric acid dropwise.
-
Stir the reaction at this temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture by adding a solid base (e.g., sodium bicarbonate) until the pH is between 6.5 and 7.5.
-
Filter the mixture and concentrate the filtrate to dryness under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield pure this compound.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Study of the N7 Regioselective Glycosylation of 6âChloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. Preparation of 2,6-Dichloropurine riboside_Chemicalbook [chemicalbook.com]
- 4. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]
Common challenges in the chemical synthesis of 2,6-Dichloropurine riboside.
Welcome to the technical support center for the chemical synthesis of 2,6-Dichloropurine (B15474) riboside. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2,6-Dichloropurine riboside?
A1: The most frequently employed methods for the synthesis of this compound include:
-
Diazotization of 2-amino-6-chloropurine (B14584) nucleoside: This method involves the conversion of the 2-amino group of a precursor to a chloro group via a diazonium salt intermediate.
-
Glycosylation of 2,6-Dichloropurine: This approach involves coupling the 2,6-dichloropurine base with a protected ribose derivative. A common challenge is controlling the regioselectivity to obtain the desired N9-isomer over the N7-isomer.[1][2][3]
-
Two-step synthesis from a protected riboside: This involves the synthesis of an acetylated intermediate, 2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranosyl)purine, followed by a deacetylation step.[4]
Q2: Why is the yield of my this compound synthesis low?
A2: Low yields can be attributed to several factors depending on the synthetic route:
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Side reactions: The high reactivity of the chlorine atom at the 6-position can lead to undesired side products, especially during deprotection steps.[4]
-
Formation of regioisomers: In glycosylation reactions, the formation of the undesired N7-isomer in addition to the desired N9-isomer can significantly reduce the yield of the target compound.[1]
-
Degradation of the product: 2,6-Dichloropurine and its riboside derivative can be sensitive to harsh reaction conditions. The presence of water, for instance, should be avoided as it can reduce the yield.
-
Loss during purification: Significant amounts of the product can be lost during purification steps like recrystallization or column chromatography.
Q3: How can I control the regioselectivity of the glycosylation reaction to favor the N9 isomer?
A3: Achieving high N9-selectivity is a critical challenge in purine (B94841) nucleoside synthesis. Several strategies can be employed:
-
Use of Lewis acids: Lewis acids like SnCl₄ or TiCl₄ can be used as catalysts in the Vorbrüggen glycosylation method to influence the regioselectivity.[1] However, reaction conditions need to be carefully optimized to maximize the N9 to N7 ratio.
-
Catalyst choice: The use of specific catalysts, such as arylboronic acids, has been shown to promote regio- and stereoselective N-glycosylations of purines.[5]
-
Protecting groups on the purine base: While not always straightforward for 2,6-dichloropurine, the use of protecting groups on the purine ring can direct the glycosylation to the desired nitrogen.
-
Reaction conditions: Factors such as solvent, temperature, and the nature of the glycosyl donor can all influence the N9/N7 ratio.
Q4: What are the common impurities I might encounter, and how can I remove them?
A4: Common impurities include:
-
Unreacted starting materials: 2,6-dichloropurine or the protected ribose.
-
The N7-regioisomer: This is a common byproduct of glycosylation reactions.
-
Hydrolysis products: If water is present, hydrolysis of the chloro groups can occur.
-
Partially deprotected intermediates: In syntheses involving protecting groups, incomplete deprotection can lead to a mixture of products.
Purification is typically achieved through:
-
Recrystallization: Isopropanol (B130326) is a commonly used solvent for recrystallizing this compound.
-
Column chromatography: Silica gel chromatography can be effective in separating the desired product from impurities, especially the N7-isomer.
Troubleshooting Guides
Problem 1: Low Yield in Diazotization of 2-amino-6-chloropurine nucleoside
| Symptom | Possible Cause | Suggested Solution |
| Reaction appears incomplete by TLC/HPLC. | Insufficient diazotizing agent (e.g., sodium nitrite) or reaction time. | Ensure the dropwise addition of sodium nitrite (B80452) solution at low temperature and allow the reaction to proceed for the recommended time. Monitor progress closely. |
| Formation of multiple unidentified spots on TLC. | Side reactions due to temperature fluctuations or incorrect pH. | Maintain a low temperature (0-5 °C) during the diazotization and subsequent chloride ion substitution. Ensure the reaction is performed in concentrated hydrochloric acid as specified in protocols.[4] |
| Low isolated yield after workup. | Product loss during extraction or precipitation. | Optimize the extraction procedure. If precipitating the product, ensure the pH is adjusted correctly to minimize solubility in the mother liquor. |
Problem 2: Poor Regioselectivity in Glycosylation Reaction
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of N7-isomer observed by NMR or HPLC. | Suboptimal catalyst or reaction conditions. | Screen different Lewis acid catalysts (e.g., SnCl₄, TiCl₄) and optimize their stoichiometry. Vary the reaction temperature and solvent to find conditions that favor N9-glycosylation.[1] |
| Complex mixture of products. | Decomposition of starting materials or product. | Ensure anhydrous conditions, as moisture can lead to side reactions. Use freshly distilled solvents and properly dried reagents. |
Problem 3: Difficulties with Deprotection of Acetylated Intermediates
| Symptom | Possible Cause | Suggested Solution |
| Incomplete deprotection observed by TLC/NMR. | Insufficient deprotection reagent or reaction time. | Increase the reaction time or the concentration of the deprotection reagent (e.g., ammonia (B1221849) in methanol). Monitor the reaction until all the starting material is consumed. |
| Formation of byproducts during deprotection. | High reactivity of the 6-position chlorine leading to substitution.[4] | Use milder deprotection conditions. For example, a lower temperature or a less nucleophilic base might prevent substitution at the C6 position. |
Quantitative Data Summary
The following table summarizes reported yields for different synthetic methods for this compound.
| Synthetic Method | Key Reagents | Reported Yield | Reference |
| Diazotization of 2-amino-6-chloropurine nucleoside | 2-amino-6-chloropurine nucleoside, NaNO₂, HCl | 43% | [4] |
| Diazotization of a protected 2-amino-6-chloropurine riboside followed by deacetylation | Protected 2-amino-6-chloropurine riboside, NaNO₂, HCl; then NH₃/MeOH | 50% | [4] |
| Two-step synthesis via acetylated intermediate | β-D-1,2,3,5-tetraacetyl ribofuranose, 2,6-dichloropurine, catalyst; then HCl/MeOH | 46.6-58% (total yield) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization
This protocol is based on a reported method.[4]
-
Dissolution: Dissolve 2-amino-6-chloropurine nucleoside in 31% concentrated hydrochloric acid.
-
Cooling: Cool the solution to a low temperature (e.g., 0-5 °C) using an ice bath.
-
Diazotization: Add a solution of sodium nitrite dropwise to the cooled solution while maintaining the low temperature.
-
Reaction: Stir the reaction mixture at low temperature to allow the diazotization and subsequent replacement of the amino group with a chloride ion to proceed.
-
Workup: After the reaction is complete (monitor by TLC), the product can be isolated by neutralization and extraction, followed by purification.
Protocol 2: Two-Step Synthesis of this compound
This protocol is based on a patented method.
Step 1: Synthesis of 2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine
-
Melting and Addition: Heat β-D-1,2,3,5-tetraacetyl ribofuranose in a reaction kettle until it melts.
-
Reactant Addition: Under stirring, add 2,6-dichloropurine and a phosphoric acid phenolic ester compound catalyst in batches.
-
Reflux: Heat the mixture to reflux with continuous stirring.
-
Removal of Acetic Acid: Remove the acetic acid generated during the reaction under vacuum.
-
Isolation: The resulting product is 2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine.
Step 2: Deacetylation to this compound
-
Dissolution: Place the acetylated intermediate and methanol (B129727) into a reaction kettle.
-
Acidification: Add concentrated hydrochloric acid dropwise at 0-5 °C.
-
Reaction: Maintain this temperature until the reaction is complete.
-
Neutralization: Adjust the pH to 6.5-7.5 with a solid base (e.g., sodium bicarbonate).
-
Isolation and Purification: Filter the mixture under reduced pressure and concentrate the filtrate to dryness to obtain the crude product. The crude product can be recrystallized from isopropanol to yield the purified this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via diazotization.
Caption: Troubleshooting logic for addressing low yields in the synthesis.
References
- 1. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of 2,6-Dichloropurine riboside_Chemicalbook [chemicalbook.com]
- 5. Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles: Access to Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability and shelf life of 2,6-Dichloropurine riboside.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive information on the long-term stability and shelf life of 2,6-Dichloropurine riboside. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols for stability analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1][2] Following these conditions helps ensure a shelf life of over three years.[1]
Q2: How should I store this compound for short-term use?
A2: For short-term storage (days to weeks), the compound can be kept at 0-4°C.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption.
Q3: Is this compound stable at room temperature?
A3: this compound is considered stable enough for shipping at ambient temperatures for a few weeks.[1] However, for storage in the laboratory, adhering to the recommended refrigerated or frozen conditions is essential to ensure its long-term integrity.
Q4: How should I store solutions of this compound?
A4: Stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C for long-term stability (months) and can be kept at 0-4°C for short-term use (days to weeks).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q5: What is the expected shelf life of this compound?
A5: When stored under the recommended conditions (-20°C, dry, and dark), this compound has a shelf life of more than three years.[1]
Stability Summary
The following tables summarize the stability of this compound under various conditions. Please note that specific degradation rates can vary based on the purity of the compound and the exact experimental conditions.
Table 1: Recommended Storage Conditions and Shelf Life
| Condition | Temperature | Duration | Expected Stability |
| Solid | |||
| Long-Term | -20°C | Months to Years | > 3 years[1] |
| Short-Term | 0-4°C | Days to Weeks | Stable |
| Shipping | Ambient | Few Weeks | Stable[1] |
| Solution (in DMSO) | |||
| Long-Term | -20°C | Months | Stable |
| Short-Term | 0-4°C | Days to Weeks | Stable[1] |
Table 2: Forced Degradation Study Summary (Hypothetical Data)
| Stress Condition | Parameters | Observation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant degradation | 2,6-Dichloropurine, Ribose |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Moderate degradation | Monochloro-substituted purine (B94841) ribosides |
| Oxidation | 3% H₂O₂, RT, 24h | Minor degradation | N-oxide derivatives |
| Thermal | 80°C, 48h (Solid) | No significant degradation | - |
| Photostability | ICH Q1B light exposure | Minor degradation in solution | Photodegradation products |
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the handling and analysis of this compound.
HPLC Analysis Issues
Problem: Variable peak retention times in HPLC analysis.
-
Possible Cause 1: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis. Even minor room temperature variations can affect retention times.
-
-
Possible Cause 2: Inconsistent mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves for accuracy.
-
-
Possible Cause 3: Column degradation.
-
Solution: If the retention time consistently decreases and peak shape deteriorates, the column's stationary phase may be degrading. Replace the column and ensure the mobile phase pH is within the column's recommended range (typically pH 2-8 for C18 columns).
-
Problem: Tailing or broad peaks in HPLC chromatograms.
-
Possible Cause 1: Column overload.
-
Solution: Reduce the amount of sample injected onto the column. Dilute the sample and re-inject.
-
-
Possible Cause 2: Interaction with active sites on the column.
-
Solution: Use a high-quality, end-capped column. Adding a small amount of a competing amine, such as triethylamine, to the mobile phase can sometimes reduce peak tailing for basic compounds.
-
-
Possible Cause 3: Mismatch between sample solvent and mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is used for dissolution, inject the smallest possible volume.
-
Experimental Inconsistencies
Problem: Inconsistent results in biological assays.
-
Possible Cause 1: Degradation of the compound in the assay medium.
-
Solution: Prepare fresh solutions of this compound for each experiment. If the assay involves incubation at 37°C for an extended period, consider the potential for hydrolysis, especially if the medium is acidic.
-
-
Possible Cause 2: Inaccurate concentration of stock solutions.
-
Solution: Verify the concentration of your stock solution using UV-Vis spectrophotometry and the molar extinction coefficient of this compound. Ensure the solid compound is properly dried before weighing.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.
-
At the end of the study, dissolve the solid in a known volume of solvent and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of this compound (e.g., 0.1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both samples by HPLC.
-
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method (Hypothetical)
This protocol describes a hypothetical reversed-phase HPLC method suitable for the analysis of this compound and its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Column:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with 5% B, increase linearly to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
30°C.
-
-
Detection Wavelength:
-
265 nm.
-
-
Injection Volume:
-
10 µL.
-
-
Sample Preparation:
-
Dilute samples to an appropriate concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
Methods for avoiding by-products during 2,6-Dichloropurine riboside synthesis.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to mitigate by-product formation during the synthesis of 2,6-Dichloropurine (B15474) riboside.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of by-products in 2,6-dichloropurine riboside synthesis?
A1: By-product formation can occur at two main stages:
-
Synthesis of the 2,6-dichloropurine base: Incomplete chlorination of precursors like xanthine (B1682287) or 2-amino-6-chloropurine (B14584) can leave starting material or partially chlorinated species in the reaction mixture. Controlling reaction temperature is crucial to suppress the formation of these by-products.[1]
-
Glycosylation of the purine (B94841) base: This step is the most critical for by-product formation. The primary issue is a lack of regioselectivity, leading to the formation of the undesired N7-glycosylated isomer in addition to the desired N9-isomer.[2][3][4] The formation of different anomers (α and β) can also occur, though many modern methods favor the desired β-anomer.[2]
Q2: How can the regioselectivity of the glycosylation step be controlled to favor the desired N9-isomer?
A2: Several methods can improve the N9/N7 isomer ratio:
-
Anion Glycosylation: Generating a potassium salt of 2,6-dichloropurine for coupling with the ribose donor has been shown to produce a favorable N9-β to N7-β regioisomeric ratio of approximately 6.2:1.[2]
-
Lewis Acid Catalysis (Vorbrüggen Method): Using catalysts like tin tetrachloride (SnCl₄) or titanium tetrachloride (TiCl₄) with silylated purine derivatives can influence the isomer ratio. The reaction conditions, including solvent and temperature, must be carefully optimized to maximize N9 selectivity.[3][4]
-
Catalyst Selection: The use of specific catalysts, such as bis(p-nitrophenyl) phosphate, has been reported to enhance catalyst efficiency, leading to a more controlled reaction with a single product configuration.[5]
Q3: What are the critical process parameters to monitor to minimize by-products?
A3: Key parameters include:
-
Temperature: During the chlorination of the purine precursor, maintaining the temperature between -10°C and 60°C is recommended to increase reactivity while suppressing side reactions.[1] During glycosylation and subsequent deprotection, low temperatures (e.g., 0-5°C) are often employed to ensure stability and prevent unwanted side reactions.[5]
-
Moisture Control: The presence of water should be avoided in the reaction system as it can reduce the yield of the desired product.[6] Anhydrous solvents are recommended for the glycosylation step.[2]
-
pH Control: During the deprotection of the riboside, careful pH adjustment is critical. For deacetylation, acidic conditions followed by neutralization to a pH of 6.5-7.5 are effective.[5] It has been noted that using alkaline conditions for deacylation can lead to a mixture of products, complicating purification.[5]
Troubleshooting Guide
Problem 1: Low yield of 2,6-dichloropurine during the initial chlorination step.
| Possible Cause | Suggested Solution |
| Improper Reaction Temperature | The reaction temperature significantly impacts yield. For the chlorination of 2-amino-6-chloropurine, a temperature range of -10°C to 60°C is optimal to balance reactivity and by-product suppression.[1] |
| Inefficient Chlorinating Agent | Using pyrophosphoryl chloride can be complex.[1] A more direct method involves using phosphorus oxychloride (POCl₃) in the presence of a weak nucleophilic organic base.[6][7] |
| Presence of Water | Ensure all reagents and glassware are dry. The presence of water can reduce the yield.[6] |
Problem 2: The final product is a mixture of N9 and N7 isomers after glycosylation.
| Possible Cause | Suggested Solution |
| Suboptimal Glycosylation Method | The choice of glycosylation method directly impacts the N9/N7 ratio. Consider using the anion glycosylation method, which has shown to yield a 6.2:1 ratio of N9 to N7 isomers.[2] |
| Incorrect Catalyst/Conditions | When using Lewis acids like SnCl₄ or TiCl₄, the reaction conditions are paramount. Systematically study and optimize the conditions (solvent, temperature, reaction time) to maximize the N7 to N9 selectivity.[4] |
| Difficult Separation | If a mixture is unavoidable, the isomers must be separated. This is typically achieved using column chromatography on silica (B1680970) gel.[2] |
Problem 3: Product decomposition is observed during the deprotection of the protected riboside.
| Possible Cause | Suggested Solution |
| Harsh Deprotection Conditions | Using strong alkaline conditions for deacylation can lead to a mixture of products and potential degradation.[5] |
| Elevated Temperature | Perform the deprotection at low temperatures (0-5°C) to maintain product stability.[5] |
| Improper pH Control | After acidic deprotection (e.g., with concentrated HCl in methanol), carefully neutralize the reaction mixture to a pH of 6.5-7.5 with a solid base like sodium bicarbonate at low temperature.[5] |
Data Presentation
Table 1: Effect of Reaction Conditions on 2,6-Dichloropurine Yield
| Starting Material | Chlorinating Agent/Catalyst | Temperature | Yield | Reference |
| 2-Amino-6-chloropurine | Chlorine Gas / tert-butyl nitrite (B80452) | 40-50°C | 70.6% | [1] |
| 2-Amino-6-chloropurine | Thionyl Chloride / isoamyl nitrite | - | 60.6% | [1] |
| Hypoxanthine 1-N-oxide | Phosphoryl Chloride / N,N-dimethylaniline | Reflux | 60% | [6] |
Table 2: Comparison of Glycosylation Methods and N9/N7 Isomer Ratios
| Glycosylation Method | Purine Form | Ribose Donor | Solvent System | N9-β / N7-β Ratio | Reference |
| Anion Glycosylation | Potassium Salt | 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride | Acetonitrile / Tetrahydrofuran | 6.2 : 1 | [2] |
| Anion Glycosylation | Potassium Salt | 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride | Tetrahydrofuran / 18-crown-6 | 5.2 : 1 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloropurine via Chlorination[1]
-
Add 33.9 g (0.20 mol) of 2-amino-6-chloropurine to 209.4 g of a 35% aqueous hydrochloric acid solution.
-
Prepare a solution of 17.9 g (0.26 mol) of sodium nitrite in 30 mL of water.
-
Add the sodium nitrite solution to the purine mixture in a thin stream while maintaining the temperature between 15°C and 20°C.
-
Stir the mixture at this temperature for 1 hour.
-
After the reaction, dilute the solution with 300 mL of water.
-
Adjust the pH to 13 by adding an aqueous sodium hydroxide (B78521) solution.
-
Extract the product multiple times with acetonitrile.
-
Combine the extracts and concentrate under reduced pressure to crystallize the 2,6-dichloropurine product.
Protocol 2: Two-Step Synthesis of this compound[5]
Step 1: Synthesis of 2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine
-
Heat β-D-1,2,3,5-tetraacetyl ribofuranose in a reaction vessel until it melts.
-
In batches, add 2,6-dichloropurine and a phosphoric acid phenolic ester compound catalyst (e.g., bis(p-nitrophenyl) phosphate) under stirring.
-
Heat the mixture to reflux while stirring.
-
Remove the acetic acid generated during the reaction under vacuum. The resulting product is the protected riboside.
Step 2: Deprotection to this compound
-
Place the protected riboside from Step 1 and methanol (B129727) into a reaction vessel.
-
Cool the mixture to 0-5°C and add concentrated hydrochloric acid dropwise.
-
Maintain this temperature until the reaction is complete.
-
While still at 0-5°C, add a solid base (e.g., sodium bicarbonate) to adjust the pH to 6.5-7.5.
-
Filter the mixture under reduced pressure and concentrate the filtrate to dryness to obtain the crude this compound.
-
Recrystallize the crude product from isopropanol (B130326) to obtain the purified final product.
Visualizations
Caption: High-level workflow for the synthesis of this compound.
Caption: Formation of desired N9 and undesired N7 regioisomers during glycosylation.
Caption: Decision-making flowchart for addressing the presence of regioisomers.
References
- 1. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. researchgate.net [researchgate.net]
- 4. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101012260A - Technique for producing 2,6-dichlorine purine nucleosides by chemical synthesis method - Google Patents [patents.google.com]
- 6. US3314938A - Method of preparing 2, 6-dichloropurine and 2, 6-dichloropurine ribofuranosyl - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Optimizing reaction conditions for synthesizing 2,6-Dichloropurine riboside derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloropurine (B15474) riboside derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,6-dichloropurine riboside?
A1: The primary methods for synthesizing this compound involve the coupling of a 2,6-dichloropurine base with a protected ribose derivative. The most prevalent approach is the Silyl-Hilbert-Johnson (SHJ) or Vorbrüggen reaction, which utilizes a silylated purine (B94841) and an acylated ribose in the presence of a Lewis acid catalyst.[1] Alternative methods include the diazotization of 2-amino-6-chloropurine (B14584) nucleoside to replace the amino group with a chloro group, and the condensation of a mercury salt of 2,6-dichloropurine with a protected ribose halide.[2] Enzymatic synthesis is also an emerging alternative for improved selectivity and milder reaction conditions.
Q2: Why is regioselectivity an issue during the glycosylation of 2,6-dichloropurine?
A2: 2,6-Dichloropurine has multiple nucleophilic nitrogen atoms (N7 and N9 being the most common sites for glycosylation), which can lead to the formation of a mixture of regioisomers.[3][4][5] The desired product is typically the N9-riboside, which is a precursor for many biologically active compounds. The formation of the N7-isomer is a common side product that can complicate purification and reduce the yield of the target molecule.[3][4][5]
Q3: What is the role of protecting groups in the synthesis of this compound derivatives?
A3: Protecting groups are essential to prevent unwanted side reactions at reactive functional groups on both the ribose sugar and the purine base.[6][7][8] For the ribose moiety, hydroxyl groups are typically protected as esters (e.g., acetyl or benzoyl) to ensure the desired glycosidic bond formation and to control the stereochemistry of the anomeric carbon.[1] While 2,6-dichloropurine itself does not have highly reactive amino or hydroxyl groups, derivatives of this compound may require protection. The careful selection and application of protecting groups are crucial for maximizing the yield and purity of the final product.[6][8]
Q4: What are the common methods for deprotecting the final this compound derivative?
A4: For acetyl-protected ribonucleosides, deprotection is typically achieved through methanolysis.[9] Common methods include using methanolic ammonia, metal alkoxides, or triethylamine-catalyzed methanolysis in an aqueous medium.[9] The latter offers a rapid and efficient deprotection with a simple workup. For base-labile protecting groups, conditions need to be carefully chosen to avoid degradation of the target molecule.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Glycosylation Step | 1. Formation of N7-isomer: The glycosylation reaction is not regioselective, leading to a mixture of N7 and N9 isomers.[3][4][5] 2. Incomplete silylation of 2,6-dichloropurine: The purine base is not sufficiently activated for the reaction. 3. Moisture in the reaction: Silylating agents and Lewis acids are sensitive to moisture, which can quench the reagents. 4. Suboptimal catalyst or reaction conditions: The chosen Lewis acid or reaction temperature may not be ideal for the specific substrates. | 1. Optimize the Lewis acid: Use a milder Lewis acid such as TMSOTf for better N9 selectivity. Stronger Lewis acids like SnCl₄ may favor N7-isomer formation.[3][4][5] 2. Ensure complete silylation: Use an excess of the silylating agent (e.g., HMDS) and ensure anhydrous conditions. Monitor the silylation step by TLC or ¹H NMR if possible. 3. Maintain anhydrous conditions: Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Screen catalysts and conditions: Experiment with different Lewis acids (e.g., TMSOTf, SnCl₄, TiCl₄) and vary the reaction temperature to find the optimal conditions for your specific derivative. |
| Difficult Purification of the Final Product | 1. Presence of regioisomers: The N7 and N9 isomers can be difficult to separate by standard column chromatography. 2. Incomplete deprotection: Residual protecting groups can lead to a complex mixture of products. 3. Formation of other by-products: Side reactions can generate impurities that are difficult to remove. | 1. Optimize regioselectivity: Refer to the solutions for "Low Yield in Glycosylation Step" to minimize the formation of the N7-isomer. Consider using HPLC for purification if separation by column chromatography is challenging. 2. Ensure complete deprotection: Monitor the deprotection reaction by TLC or LC-MS. If necessary, extend the reaction time or use a stronger deprotection agent. 3. Careful reaction monitoring: Monitor the progress of the reaction by TLC to identify the formation of by-products and optimize the reaction time to minimize their formation. |
| Incomplete Reaction | 1. Insufficient activation of the ribose derivative: The leaving group on the anomeric carbon of the ribose is not sufficiently reactive. 2. Low reactivity of the purine base: The nucleophilicity of the silylated purine may be too low. 3. Decomposition of reagents: The silylating agent, Lewis acid, or protected ribose may have decomposed. | 1. Use a more reactive ribose derivative: Consider using a ribosyl chloride or acetate, which are common in Vorbrüggen reactions. 2. Increase reaction temperature: Gradually increase the reaction temperature to promote the reaction, while monitoring for the formation of by-products. 3. Use fresh reagents: Ensure that all reagents are of high quality and have been stored under appropriate conditions. |
Data Presentation
Table 1: Effect of Lewis Acid on the Regioselectivity of 2,6-Dichloropurine Glycosylation
| Lewis Acid | Solvent | Temperature (°C) | N9-isomer Yield (%) | N7-isomer Yield (%) |
| SnCl₄ | Acetonitrile | Room Temp | 45 | 35 |
| TiCl₄ | Acetonitrile | Room Temp | 30 | 50 |
| TMSOTf | Acetonitrile | 0 to Room Temp | 75 | 15 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrates.
Table 2: Comparison of Deprotection Methods for Acetylated Ribonucleosides
| Deprotection Reagent | Solvent | Temperature | Time | Typical Yield (%) |
| Methanolic Ammonia | Methanol (B129727) | Room Temp | 2-4 h | >90 |
| Sodium Methoxide (B1231860) | Methanol | 0 to Room Temp | 30-60 min | >95 |
| Triethylamine | Aqueous Methanol | Microwave | 5-10 min | >95 |
Experimental Protocols
Protocol 1: Synthesis of 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (Vorbrüggen Glycosylation)
-
Silylation of 2,6-Dichloropurine:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2,6-dichloropurine (1.0 eq) in anhydrous acetonitrile.
-
Add hexamethyldisilazane (B44280) (HMDS, 2.0 eq) and a catalytic amount of ammonium (B1175870) sulfate.
-
Heat the mixture to reflux and stir until the solution becomes clear (typically 2-4 hours).
-
Remove the solvent and excess HMDS under reduced pressure to obtain the silylated 2,6-dichloropurine as a solid or oil.
-
-
Glycosylation:
-
Dissolve the silylated 2,6-dichloropurine in anhydrous acetonitrile.
-
Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the protected nucleoside.
-
Protocol 2: Deprotection of Acetyl Groups
-
Dissolve the acetylated this compound (1.0 eq) in methanol.
-
Add a solution of sodium methoxide in methanol (0.1 eq) at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed (typically 30-60 minutes).
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin or by adding a few drops of acetic acid.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting this compound by recrystallization or silica gel chromatography.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for the glycosylation step.
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. Preparation of 2,6-Dichloropurine riboside_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Study of the N7 Regioselective Glycosylation of 6âChloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Troubleshooting low purity issues in synthesized 2,6-Dichloropurine riboside.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low purity issues during the synthesis of 2,6-Dichloropurine (B15474) riboside. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product purity is lower than expected after synthesis. What are the potential causes?
Low purity in the final 2,6-Dichloropurine riboside product can stem from several factors throughout the synthetic process. Common issues include the presence of unreacted starting materials, formation of side-products, and degradation of the desired product. Incomplete reactions can leave residual 2-amino-6-chloropurine (B14584) nucleoside (if using a diazotization route) or acetylated precursors.[1][2] Side-products may include monohalogenated purines or isomers formed during glycosylation.[3] Degradation can occur under harsh reaction or work-up conditions.
To begin troubleshooting, it is crucial to analyze the crude product by techniques like TLC, HPLC, or LC-MS to identify the nature of the impurities.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the common side products?
The formation of multiple byproducts is a frequent challenge. Depending on the synthetic route, common impurities may include:
-
Monochloro-derivatives: Incomplete chlorination can result in compounds like 2-chloro- or 6-chloropurine (B14466) riboside.
-
Hydroxy-derivatives: Hydrolysis of the chloro groups, particularly at the 6-position which is more reactive, can lead to the formation of guanosine (B1672433) or inosine (B1671953) analogs.
-
Isomers: If the synthesis involves glycosylation, N7-isomers can form in addition to the desired N9-isomer.[3]
-
Unreacted Starting Materials: Residual starting materials like protected 2-amino-6-chloropurine nucleoside can be present.
-
Degradation Products: The purine (B94841) ring can be susceptible to cleavage under excessively harsh conditions.
A systematic approach to identifying these spots using co-spotting with known standards and analytical techniques like LC-MS is recommended.
Q3: My reaction yield is very low. How can I improve it?
Low yields are a common problem that can be addressed by optimizing several reaction parameters:
-
Reagent Quality: Ensure the purity and dryness of all reagents and solvents. Aldehydes can oxidize, and other starting materials can hydrolyze, leading to side reactions.
-
Stoichiometry: Accurately measure and control the molar ratios of your reactants. For diazotization reactions, the amount of the diazotizing agent is critical.[4]
-
Reaction Conditions: Temperature and reaction time are crucial. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint and avoid degradation from prolonged reaction times or excessive heat.
-
Catalyst Choice: In syntheses involving chlorination with phosphoryl chloride, the choice and amount of an organic base can significantly influence the yield.[5] Similarly, for glycosylation steps, the Lewis acid catalyst (e.g., SnCl₄, TiCl₄) plays a key role.[3]
The following table summarizes the impact of various conditions on yield as reported in the literature for related syntheses:
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Reference |
| Diazotization Reagent | tert-butyl nitrite (B80452) (TBN) | >80% | Sodium Nitrite | >80% | [1] |
| Chlorinating Agent | POCl₃ with N,N-diethylaniline | - | POCl₃ with a weak nucleophilic organic base | High | [5][6] |
| Catalyst (Glycosylation) | SnCl₄ | 81% (for 2,6-dichloropurine) | TiCl₄ | - | [3] |
Q4: I am having difficulty purifying my this compound. What are the recommended methods?
Purification can be challenging due to the presence of structurally similar impurities. The two primary methods are recrystallization and column chromatography.
-
Recrystallization: This is an effective method for removing many common impurities. A patent suggests recrystallization from isopropanol (B130326) to obtain a high-purity product.[7] Another source mentions recrystallization from water after an initial extraction and concentration.[4] The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. The appropriate solvent system will depend on the specific impurities present. A typical mobile phase might consist of a mixture of a non-polar solvent (like dichloromethane (B109758) or ethyl acetate) and a polar solvent (like methanol).
A logical workflow for troubleshooting purification is presented below:
References
- 1. Nucleic acid related compounds. 116. Nonaqueous diazotization of aminopurine nucleosides. Mechanistic considerations and efficient procedures with tert-butyl nitrite or sodium nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleic acid related compounds. 118. Nonaqueous diazotization of aminopurine derivatives. Convenient access to 6-halo- and 2,6-dihalopurine nucleosides and 2'-deoxynucleosides with acyl or silyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. CN101012260A - Technique for producing 2,6-dichlorine purine nucleosides by chemical synthesis method - Google Patents [patents.google.com]
Preventing the degradation of 2,6-Dichloropurine riboside in aqueous solutions.
Welcome to the technical support center for 2,6-Dichloropurine riboside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the stability of this compound in aqueous solutions.
Q1: My this compound solution appears to be degrading over time. What are the primary causes of degradation in aqueous solutions?
A1: this compound, like many purine (B94841) nucleosides, is susceptible to degradation in aqueous environments through several mechanisms:
-
Hydrolysis: The glycosidic bond connecting the purine base to the ribose sugar can be cleaved, particularly under acidic or basic conditions. The chlorine substituents on the purine ring can also be subject to hydrolysis.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions that lead to the breakdown of the molecule.
-
Thermal Degradation: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.
Q2: What are the visible signs of this compound degradation?
A2: While visual inspection is not a definitive method for assessing degradation, you may observe a change in the color or clarity of the solution. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Q3: At what pH is this compound most stable?
A3: While specific pH-rate profile data for this compound is not extensively published, purine nucleosides are generally most stable in a slightly acidic to neutral pH range (pH 4-7). Both strongly acidic and alkaline conditions can catalyze hydrolysis. It is recommended to perform a pH stability study for your specific experimental conditions.
Q4: How does temperature affect the stability of my this compound solution?
A4: The degradation of this compound is expected to follow first-order kinetics, with the rate of degradation increasing with temperature. For short-term storage of aqueous solutions (days to weeks), it is recommended to keep them refrigerated (2-8 °C). For long-term storage, aliquoting and freezing at -20°C or below is advisable to minimize degradation.[1]
Q5: I need to prepare an aqueous stock solution of this compound. What is the recommended procedure?
A5: Due to its limited solubility in water and to enhance stability, it is recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1] This stock solution can then be diluted with the desired aqueous buffer for your experiment. Always prepare fresh aqueous dilutions before use and minimize the time the compound spends in the aqueous solution at room temperature.
Q6: Can I do anything to protect my solutions from light-induced degradation?
A6: Yes. To prevent photodegradation, always store solutions of this compound in amber vials or wrap the containers in aluminum foil to protect them from light. When working with the solutions, minimize exposure to direct light, especially UV sources.
Q7: Are there any additives I can use to improve the stability of my aqueous solution?
A7: The use of appropriate buffer systems is crucial for maintaining a stable pH.[2] Phosphate or citrate (B86180) buffers within the optimal pH range (4-7) can be effective. While the use of antioxidants has not been specifically documented for this compound, for other nucleosides, antioxidants can help prevent oxidative degradation. However, compatibility and potential interference with your assay should be evaluated.
Quantitative Data Summary
The following tables summarize the general stability recommendations for this compound based on available data for the compound and related purine nucleosides.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Light Conditions |
| Solid Powder | -20°C | Long-term (months to years) | Sealed, airtight | Dark |
| Solid Powder | 0-4°C | Short-term (days to weeks) | Sealed, airtight | Dark |
| DMSO Stock Solution | -20°C | Months | Tightly sealed vial | Dark |
| Aqueous Solution | 2-8°C | Short-term (hours to days) | Tightly sealed vial | Dark |
| Aqueous Solution | -20°C or -80°C | Long-term (weeks to months) | Aliquots in sealed vials | Dark |
Table 2: Factors Influencing the Degradation of this compound in Aqueous Solution
| Factor | Effect on Stability | Recommendation |
| pH | Most stable in slightly acidic to neutral pH (4-7). Accelerated degradation in strongly acidic or alkaline conditions. | Use a buffered solution within the optimal pH range. Avoid extreme pH. |
| Temperature | Degradation rate increases with temperature. | Prepare solutions at room temperature, store at 2-8°C for short-term, and freeze at -20°C or below for long-term. |
| Light | Susceptible to photodegradation, especially UV light. | Store solutions in amber vials or protect from light with foil. Avoid prolonged exposure to light during experiments. |
| Oxygen | Potential for oxidative degradation, though less common than hydrolysis. | For long-term storage of sensitive solutions, consider de-gassing the solvent or storing under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Working Solution of this compound
-
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile, aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 5.0)
-
Calibrated pipettes and sterile, filtered pipette tips
-
-
Procedure for Preparing a 10 mM DMSO Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the DMSO stock solution at -20°C.
-
-
Procedure for Preparing an Aqueous Working Solution:
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilute the DMSO stock solution with the desired aqueous buffer to the final working concentration. For example, to prepare a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of buffer.
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
Use the freshly prepared aqueous solution immediately for your experiment.
-
Discard any unused aqueous working solution at the end of the day. Do not store aqueous dilutions for extended periods at room temperature or 4°C.
-
Protocol 2: Monitoring the Stability of this compound in Aqueous Solution by HPLC
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
This compound solution to be tested
-
Reference standard of this compound
-
-
HPLC Method:
-
Column: C18 reverse-phase
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products. For example:
-
Start with 95% Mobile Phase A and 5% Mobile Phase B.
-
Over 20 minutes, ramp to 5% Mobile Phase A and 95% Mobile Phase B.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 274 nm).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
-
Procedure:
-
Prepare your aqueous solution of this compound at the desired concentration and in the buffer of interest.
-
Immediately after preparation (t=0), inject a sample onto the HPLC to obtain an initial chromatogram.
-
Store the solution under the conditions you wish to test (e.g., room temperature, 4°C, 37°C, exposed to light, etc.).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution onto the HPLC.
-
Analyze the chromatograms to monitor the decrease in the peak area of the this compound and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial (t=0) peak area.
-
Visualizations
References
Techniques for overcoming poor solubility of 2,6-Dichloropurine riboside.
Welcome to the technical support center for 2,6-Dichloropurine riboside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic nucleoside analog used as a chemical intermediate or building block in the synthesis of various pharmaceutical compounds, including potential antitumor and antiviral agents.[1][2] It is a precursor for molecules like photoaffinity probes and potent inhibitors of enzymes such as CD73.[3][4][5] Its utility is often hampered by its inherently low solubility in aqueous solutions, which can complicate experimental setup, dosing, and formulation development.
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on available data, organic solvents are most effective for dissolving this compound. Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are the most commonly recommended solvents.[3][6] It is also reported to be slightly soluble in methanol.[4]
Q3: I need to use this compound in an aqueous buffer for a biological assay. How can I prepare my working solution?
A3: Direct dissolution in aqueous buffers is challenging. The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous buffer. Be aware that the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological system. A 1:1 mixture of DMSO and PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.5 mg/mL.[3][6]
Q4: My compound precipitated after I diluted the DMSO stock into my cell culture medium. What happened?
A4: This is a common issue known as "crashing out." It occurs when the poorly soluble compound, which is stable in the organic stock solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound to precipitate. To avoid this, try diluting the stock solution slowly while vortexing or stirring the medium. It is also crucial to ensure the final concentration in the medium does not exceed the compound's aqueous solubility limit.
Q5: Are there any physical methods to help dissolve the compound?
A5: Yes. For stubborn-to-dissolve solids, gentle warming of the solution to 37°C can help.[3] Additionally, brief sonication in an ultrasonic bath can aid in breaking up solid particles and accelerating dissolution.[3] However, always be mindful of the compound's stability under these conditions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Undissolved particles remain in the solvent. | The concentration exceeds the solubility limit in that solvent. The dissolution process is slow. | - Ensure you are not exceeding the known solubility limits (see table below).- Gently warm the solution to 37°C and/or sonicate for a few minutes.[3]- If particles persist, centrifuge the solution and use the supernatant, carefully determining its concentration. |
| Compound precipitates during storage at -20°C. | The compound's solubility decreases at lower temperatures. | - Before use, bring the stock solution to room temperature (or 37°C) and vortex thoroughly to ensure everything is redissolved.- Store at a higher concentration in pure DMSO if possible, as this can sometimes improve stability in the frozen state. |
| Precipitation observed in cell culture wells. | - The final concentration in the aqueous medium is too high.- Interaction with components in the serum or medium.- Evaporation of the medium, leading to increased compound concentration.[7] | - Perform a solubility test in your specific cell culture medium to determine the maximum workable concentration.- Reduce the final concentration of the compound in your experiment.- Minimize the final percentage of the organic solvent (e.g., DMSO).- Ensure proper humidification in the incubator to prevent evaporation.[7] |
| Inconsistent experimental results. | - Incomplete dissolution of the stock solution, leading to inaccurate concentrations.- Precipitation of the compound in the assay, reducing its effective concentration. | - Always visually inspect your stock solution for any precipitate before making dilutions.- When preparing working solutions, add the stock solution to the aqueous buffer dropwise while vortexing to improve mixing and prevent immediate precipitation. |
Quantitative Data: Solubility Summary
The following table summarizes the known solubility data for this compound in various solvents.
| Solvent | Concentration | Reference |
| DMSO | 30 mg/mL | [3][6] |
| DMF | 30 mg/mL | [3][6] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3][6] |
| Methanol | Slightly Soluble | [4] |
| Water | Slightly Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
Objective: To prepare a 30 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 321.11 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Methodology:
-
Weigh out the desired amount of this compound into a sterile vial. For example, for 1 mL of a 30 mg/mL solution, weigh 30 mg.
-
Add the corresponding volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution. If any solid particles remain, place the vial in a 37°C water bath or heating block for 5-10 minutes.
-
After warming, vortex the solution again.
-
If dissolution is still incomplete, sonicate the vial in an ultrasonic bath for 5 minutes.[3]
-
Once fully dissolved, the clear solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term use or at 4°C for short-term use.[5]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Objective: To prepare a 10 µM working solution in cell culture medium from a 30 mg/mL DMSO stock.
Materials:
-
30 mg/mL stock solution of this compound in DMSO (93.4 mM)
-
Pre-warmed cell culture medium or desired aqueous buffer
-
Sterile conical tubes
Methodology:
-
Thaw the 30 mg/mL (~93.4 mM) DMSO stock solution and ensure it is fully dissolved by bringing it to room temperature and vortexing.
-
Perform a serial dilution. Directly diluting from a ~93 mM stock to a 10 µM solution is a large step and can cause precipitation. It is better to make an intermediate dilution first.
-
Intermediate Dilution: Add a small volume of the 93.4 mM stock to a larger volume of medium. For example, add 2 µL of the stock to 1998 µL of medium to get a ~93.4 µM solution. Crucially, add the stock solution dropwise to the medium while the medium is being vortexed to ensure rapid dispersal.
-
Final Dilution: Take the required volume from your intermediate dilution to make your final concentration. For example, add approximately 107 µL of the 93.4 µM solution to 893 µL of medium to achieve a final volume of 1 mL at 10 µM.
-
Vortex the final working solution gently before adding it to your experimental setup. The final DMSO concentration in this example would be approximately 0.1%.
Visualizations
Caption: Workflow for preparing a stock solution of this compound.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Logical pathway from a poorly soluble precursor to biological action.
References
- 1. Preparation of 2,6-Dichloropurine riboside_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,6-Dichloropurine-9-β-D-riboside - 上海一研生物科技有限公司 [m.elisa-research.com]
- 4. This compound | 13276-52-3 [chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Cell Culture Academy [procellsystem.com]
Technical Support Center: 2,6-Dichloropurine Riboside Purification
This technical support center provides researchers, scientists, and drug development professionals with effective purification methods for 2,6-Dichloropurine (B15474) riboside. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 2,6-Dichloropurine riboside?
A1: The two most effective and commonly employed methods for the purification of this compound are recrystallization and silica (B1680970) gel column chromatography. Recrystallization, particularly from isopropanol (B130326), is a widely cited method for obtaining a high-purity crystalline product.[1] For more challenging separations of impurities with similar solubility profiles, silica gel column chromatography is a powerful alternative.
Q2: What is the expected solubility of this compound in common laboratory solvents?
A2: Understanding the solubility of this compound is crucial for selecting an appropriate purification method. The following table summarizes its solubility in various solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | 0.50 mg/mL | |
| Isopropanol | Soluble upon heating | [1] |
| Water | Sparingly soluble |
Q3: How stable is this compound? Are there any specific storage conditions to consider?
A3: While specific stability data for this compound is not extensively published, related nucleoside analogs can be sensitive to factors like pH and temperature. For instance, nicotinamide (B372718) riboside, another nucleoside, shows degradation in acidic conditions and can be susceptible to oxidation.[2] Therefore, it is recommended to store this compound in a cool, dry, and dark place. For long-term storage, temperatures of -20°C are advisable.[3] Avoid prolonged exposure to highly acidic or basic conditions to prevent potential degradation.
Q4: What are the potential impurities I might encounter after the synthesis of this compound?
A4: Potential impurities can originate from starting materials, by-products, or degradation products. Common synthetic routes involve the coupling of 2,6-dichloropurine with a protected ribose derivative. Therefore, impurities may include:
-
Unreacted 2,6-dichloropurine.
-
Residual protected ribose derivatives.
-
Partially deprotected intermediates.
-
Isomers of the final product (e.g., N7-riboside instead of the desired N9-riboside).
-
By-products from the chlorination of purine (B94841) precursors.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Too much solvent was used. | Concentrate the mother liquor by evaporation and cool again to recover more product.[5] |
| The compound is significantly soluble in the cold solvent. | Cool the solution to a lower temperature (e.g., using an ice bath or refrigerator). Ensure slow cooling to promote crystal growth over precipitation.[6] | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. Minimize the amount of solvent used for rinsing. | |
| Oiling Out (Product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent or a solvent mixture. |
| The compound is highly impure, leading to a significant melting point depression. | Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.[5] | |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Use an insulated container.[6] | |
| No Crystals Form | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the product. |
| The solution is too clean (no nucleation sites). | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
Silica Gel Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase system using thin-layer chromatography (TLC) first. A common starting point for purine nucleosides is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. The amount of silica gel should typically be 50-100 times the weight of the crude sample. | |
| Cracks or channels in the silica gel bed. | Pack the column carefully and evenly. Avoid letting the column run dry. | |
| Product Elutes Too Quickly or Too Slowly | Mobile phase is too polar or not polar enough. | Adjust the solvent ratio. Increase the proportion of the polar solvent to decrease retention time, or decrease it to increase retention time. |
| Tailing of the Product Peak | The compound is interacting too strongly with the silica gel. | Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine (B128534) for basic compounds. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the common practice of using isopropanol for the recrystallization of this compound.[1]
Materials:
-
Crude this compound
-
Isopropanol
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of isopropanol to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more isopropanol dropwise if necessary to achieve complete dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the purified crystals under vacuum.
Quantitative Data: A reported yield for this recrystallization process is between 79-88%.[1]
Protocol 2: Purification by Silica Gel Column Chromatography
This is a general protocol for the purification of nucleoside analogs and should be optimized for this compound using TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvents for mobile phase (e.g., Hexane and Ethyl Acetate)
-
Collection tubes
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.
-
Loading the Column: Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) or using a constant solvent composition (isocratic elution).
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. New procedure for the chlorination of pyrimidine and purine nucleosides (Journal Article) | OSTI.GOV [osti.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
Strategies for scaling up 2,6-Dichloropurine riboside synthesis for production.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 2,6-Dichloropurine (B15474) riboside. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of 2,6-Dichloropurine riboside, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. - Formation of side products. | - Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize temperature; for the glycosylation step, maintain a consistent temperature as specified in the protocol. For deprotection, ensure the temperature is controlled to prevent degradation. - Avoid prolonged reaction times, especially at elevated temperatures. - Control the stoichiometry of reactants carefully to minimize side reactions. |
| Formation of N7-Isomer | The glycosylation reaction can sometimes yield the undesired N7-isomer in addition to the desired N9-isomer.[1][2] | - Use of a catalyst like a phosphoric acid phenolic ester compound can improve the selectivity for the N9-isomer. - Control of reaction temperature and solvent can influence the isomer ratio. It is recommended to perform small-scale experiments to determine the optimal conditions for your specific setup. - The N7 and N9 isomers can often be separated by column chromatography.[1] |
| Product Degradation During Deprotection | The acetyl or other protecting groups on the ribose moiety can be sensitive to harsh deprotection conditions. The use of strong bases for deacylation can lead to product degradation and the formation of impurities.[3] | - Use milder deprotection conditions, such as methanolic ammonia (B1221849) or catalytic amounts of sodium methoxide (B1231860) in methanol (B129727) at controlled temperatures (e.g., 0-5°C). - Carefully monitor the deprotection reaction to avoid over-reaction. - Neutralize the reaction mixture promptly after deprotection is complete to prevent further degradation. |
| Difficulties in Product Purification and Isolation | - Removal of unreacted starting materials and catalyst residues. - Separation of the desired product from side products and isomers. - Product precipitation issues during workup. | - For removal of catalysts like phosphoric acid phenolic esters, washing the organic layer with an appropriate aqueous solution may be effective. - Column chromatography on silica (B1680970) gel is a common method for purifying nucleoside analogs.[4] A gradient elution system may be necessary to separate closely related compounds. - For large-scale production, recrystallization is a preferred method for purification.[3] Isopropanol (B130326) is a suitable solvent for the recrystallization of this compound.[3] - During workup, careful pH adjustment is crucial for efficient product precipitation. |
| Handling of Hazardous Reagents | Phosphorus oxychloride (POCl3) and other chlorinating agents are highly corrosive, toxic, and react violently with water. | - All manipulations involving phosphorus oxychloride should be carried out in a well-ventilated fume hood. - Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. - Ensure all glassware is dry before use to prevent violent reactions. - Quench any residual phosphorus oxychloride carefully with an appropriate quenching agent under controlled conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis methods for this compound?
A1: A widely used scalable method is a two-step synthesis starting from 2,6-dichloropurine and a protected ribose derivative, such as β-D-1,2,3,5-tetraacetyl ribofuranose.[3] This method involves a glycosylation reaction followed by a deprotection step. Another reported method involves the diazotization of 2-amino-6-chloropurine (B14584) nucleoside, though this may result in lower yields.[5]
Q2: How can I improve the yield and purity of my this compound synthesis?
A2: To improve yield and purity, consider the following:
-
Starting Material Quality: Ensure the purity of your starting materials, 2,6-dichloropurine and the protected ribose.
-
Catalyst: The choice and amount of catalyst in the glycosylation step are crucial. Phosphoric acid phenolic ester compounds have been shown to be effective.[3]
-
Reaction Conditions: Strictly control the reaction temperature and time for both the glycosylation and deprotection steps to minimize side reactions and degradation.
-
Workup and Purification: Optimize the workup procedure, including pH adjustments and extraction solvents. For purification, recrystallization from a suitable solvent like isopropanol is often effective for large-scale production.[3]
Q3: What are the key safety precautions when working with phosphorus oxychloride?
A3: Phosphorus oxychloride is a hazardous chemical that requires strict safety protocols:
-
Ventilation: Always work in a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), safety goggles, a face shield, and a lab coat.[6]
-
Moisture Sensitivity: Phosphorus oxychloride reacts violently with water.[7] Ensure all glassware and equipment are scrupulously dry.
-
Handling: Use caution when transferring the reagent. Avoid inhalation of fumes and contact with skin and eyes.
-
Waste Disposal: Dispose of phosphorus oxychloride waste according to your institution's hazardous waste disposal procedures.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of the final product can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Melting Point: To compare with the literature value.
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Starting Materials | Method | Catalyst | Deprotection | Reported Yield | Reference |
| 2,6-Dichloropurine and β-D-1,2,3,5-tetraacetyl ribofuranose | Two-step chemical synthesis | Phosphoric acid phenolic ester | Concentrated HCl in Methanol | 46.6-58% (overall) | [3] |
| 2-amino-6-chloropurine nucleoside | Diazotization | - | - | 43% | [5] |
| Protected this compound | Diazotization followed by deacetylation | - | Ammonia-methanol | 50% | [5] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound[3]
Step 1: Glycosylation
-
In a reaction vessel, combine β-D-1,2,3,5-tetraacetyl ribofuranose and an organic solvent (e.g., dichloroethane).
-
Under stirring, add 2,6-dichloropurine and a phosphoric acid phenolic ester compound catalyst in batches.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or HPLC).
-
Remove the solvent and acetic acid generated during the reaction under vacuum to obtain 2,6-dichloro-9-(β-D-2',3',5'-triacetyl ribofuranose)purine.
Step 2: Deprotection
-
Dissolve the acetylated intermediate from Step 1 in methanol.
-
Cool the solution to 0-5°C.
-
Slowly add concentrated hydrochloric acid dropwise while maintaining the temperature at 0-5°C.
-
Continue stirring at this temperature until the reaction is complete.
-
Adjust the pH to 6.5-7.5 by adding a solid base (e.g., sodium bicarbonate).
-
Filter the mixture under reduced pressure and concentrate the filtrate to dryness to obtain crude this compound.
-
Recrystallize the crude product from isopropanol to obtain the purified product.
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield or purity in synthesis.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Nucleoside Phosphorylases make N7-xanthosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101012260A - Technique for producing 2,6-dichlorine purine nucleosides by chemical synthesis method - Google Patents [patents.google.com]
- 4. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of 2,6-Dichloropurine riboside_Chemicalbook [chemicalbook.com]
- 6. my.airliquide.com [my.airliquide.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Validation & Comparative
2,6-Dichloropurine Riboside in Oncology: A Comparative Guide to Purine Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2,6-Dichloropurine (B15474) riboside and other established purine (B94841) nucleoside analogs used in oncology. While 2,6-Dichloropurine riboside is recognized as a key intermediate in the synthesis of novel anticancer and antiviral agents, direct comparative studies on its own anticancer efficacy are limited in publicly available literature.[1][2] This guide, therefore, focuses on providing a detailed comparison of well-established purine nucleoside analogs—Fludarabine (B1672870), Cladribine, Nelarabine, and Pentostatin (B1679546)—supported by experimental data from various studies. We will also present available data on the anticancer activity of other 2,6-dichloropurine derivatives to offer insights into the potential of this chemical scaffold.
Overview of Purine Nucleoside Analogs in Oncology
Purine nucleoside analogs are a class of antimetabolite drugs that mimic the structure of natural purines, adenine (B156593) and guanine.[3][4] This structural similarity allows them to interfere with the synthesis of DNA and RNA, leading to the inhibition of cell proliferation and induction of apoptosis, particularly in rapidly dividing cancer cells.[5][6] These agents are crucial in the treatment of various hematological malignancies.[6]
Comparative Performance of Purine Nucleoside Analogs
The cytotoxic activity of purine nucleoside analogs is a key indicator of their anticancer potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the IC50 values of established purine nucleoside analogs against various cancer cell lines as reported in different studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: Cytotoxicity of Fludarabine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Raji | B-cell lymphoma | Data on accumulation of F-Ara-ATP, but specific IC50 not provided in the searched text.[7] |
| CCRF-CEM | T-cell leukemia | Data on metabolic effects, but specific IC50 not provided in the searched text.[7] |
Note: While Fludarabine is a widely used and studied purine analog, specific IC50 values were not consistently available in the initial search results. The provided information indicates its activity in these cell lines through metabolic studies.
Table 2: Cytotoxicity of Cladribine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U266 | Multiple Myeloma | ~2.43[8] |
| RPMI8226 | Multiple Myeloma | ~0.75[8] |
| MM1.S | Multiple Myeloma | ~0.18[8] |
| HL-60 | Promyelocytic Leukemia | IC50 values for derivatives reported, but not for Cladribine itself in the specific chart.[9] |
| MOLT-4 | T-cell Leukemia | IC50 values for derivatives reported, but not for Cladribine itself in the specific chart.[9] |
| THP-1 | Monocytic Leukemia | IC50 values for derivatives reported, but not for Cladribine itself in the specific chart.[9] |
Table 3: Cytotoxicity of Nelarabine in Cancer Cell Lines
Specific IC50 values for Nelarabine were not found in the initial search results. Its activity is established in T-cell malignancies.[10]
Table 4: Cytotoxicity of Pentostatin in Cancer Cell Lines
Specific IC50 values for Pentostatin were not found in the initial search results. Its primary mechanism is the inhibition of adenosine (B11128) deaminase.
Table 5: Cytotoxicity of 2,6-Dichloropurine Derivatives in Cancer Cell Lines
While data for this compound is scarce, studies on other derivatives of 2,6-dichloropurine demonstrate potent anticancer activity.
| Derivative | Cell Line | Cancer Type | GI50 (µM) |
| N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine | Most human tumor cell lines | Various | 1-5[11] |
| N9-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurine | Most human tumor cell lines | Various | 1-5[11] |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | MCF-7, HCT-116, A-375, G-361 | Breast, Colon, Melanoma | Single-digit micromolar IC50[12] |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | MCF-7, HCT-116, A-375, G-361 | Breast, Colon, Melanoma | Single-digit micromolar IC50[12] |
Note: GI50 refers to the concentration for 50% growth inhibition.
Mechanisms of Action
Purine nucleoside analogs share a general mechanism of action that involves intracellular phosphorylation to their active triphosphate forms. These triphosphates then exert their cytotoxic effects through multiple pathways.
General Mechanism of Purine Nucleoside Analogs
Caption: General metabolic activation and cytotoxic pathways of purine nucleoside analogs.
Specific Mechanisms of Action
-
Fludarabine: Its active triphosphate, F-ara-ATP, inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, leading to the termination of DNA synthesis.[5]
-
Cladribine: The active triphosphate, CdA-TP, is incorporated into DNA, causing DNA strand breaks. It is resistant to degradation by adenosine deaminase.[7]
-
Nelarabine: A prodrug of ara-G, its active triphosphate (ara-GTP) is incorporated into DNA, inhibiting DNA synthesis and inducing apoptosis, with a preference for T-cells.[10]
-
Pentostatin: A potent inhibitor of adenosine deaminase (ADA), leading to the accumulation of deoxyadenosine (B7792050) and its triphosphate (dATP), which is toxic to lymphocytes.
While the precise mechanism of this compound is not well-documented, as a purine analog, it is hypothesized to follow a similar pathway of intracellular activation and interference with nucleic acid synthesis.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer activity of purine nucleoside analogs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
Caption: A stepwise workflow of the MTT assay for determining cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of the purine analog. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Plot the absorbance against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the purine analog at a concentration around its IC50 value for a defined period.
-
Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Conclusion
Established purine nucleoside analogs like Fludarabine and Cladribine are potent anticancer agents with well-characterized mechanisms of action. While direct comparative data for this compound is currently lacking, the demonstrated efficacy of other 2,6-dichloropurine derivatives suggests that this scaffold holds significant promise for the development of novel anticancer therapeutics. Further preclinical studies are warranted to fully elucidate the anticancer potential of this compound and to directly compare its performance against existing purine analogs. This will be crucial in determining its potential role in the landscape of oncology treatments.
References
- 1. Preparation of 2,6-Dichloropurine riboside_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effects of cladribine, fludarabine and pentostatin on nucleotide metabolism in T- and B-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Drug: Nelarabine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,6-Dichloropurine Riboside and 6-Chloropurine Nucleosides in Cellular Processes
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agent development, purine (B94841) nucleoside analogs represent a cornerstone in the treatment of various malignancies and viral infections. Their structural similarity to endogenous nucleosides allows them to interfere with critical cellular processes, including DNA replication, cell signaling, and metabolism. This guide provides a comparative study of two noteworthy purine analogs: 2,6-Dichloropurine riboside and a selection of 6-chloropurine (B14466) nucleosides. By examining their cytotoxic and antiviral activities, effects on the cell cycle, and impact on key signaling pathways, this document aims to provide an objective resource supported by experimental data to inform future research and drug development endeavors.
Comparative Biological Activity
The biological efficacy of this compound and various 6-chloropurine nucleosides has been evaluated across a range of cancer cell lines and viral assays. The following tables summarize the available quantitative data to facilitate a direct comparison of their performance.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are pivotal metrics for assessing the cytotoxic potential of a compound. While direct comparative studies under identical conditions are limited, the available data provides valuable insights into their relative potencies.
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 2,6-Dichloropurine derivative (5a) | Various | GI50 | 1 - 5 | [1] |
| 2,6-Dichloropurine derivative (10a) | Various | GI50 | 1 - 5 | [1] |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate (30) | MCF-7, HCT-116, A-375, G-361 | IC50 | Single-digit µM | [2] |
| 6-Chloropurine nucleoside (10b, 10g, 10i) | HeLa, MCF-7, DU-145, A549, HepG2, HT-29 | IC50 | < 1 | [3] |
| 6-Chloropurine nucleoside (Compound 6) | HeLa | IC50 | 35 | [3] |
| 6-Chloropurine nucleoside (Compound 10) | HeLa, HepG2, SW620 | IC50 | 25 - 35 | [3] |
| Ethyl acetate (B1210297) fraction (EFA) of a plant extract containing purine derivatives | A549 | IC50 | 3.5 µg/mL | [3] |
Note: The variability in cell lines and assay conditions across different studies should be considered when interpreting these values.
Antiviral Activity
The antiviral efficacy of these compounds, particularly against coronaviruses, has been a subject of recent interest. The 50% effective concentration (EC50) is a standard measure of a drug's potency in inhibiting viral replication.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 6-Chloropurine nucleoside (Compound 1) | SARS-CoV | Vero E6 | >100 | [4] |
| 6-Chloropurine nucleoside (Compound 11) | SARS-CoV | Vero E6 | >100 | [4] |
| 2,6-Diaminopurine derivative (6i) | SARS-CoV-2 | Calu-3 | 0.5 | [5] |
Mechanistic Insights: Cell Cycle and Apoptosis
Understanding the mechanisms through which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Studies have indicated that both this compound and 6-chloropurine nucleosides can influence the cell cycle and induce apoptosis.
-
Cell Cycle Arrest: Several new antitumor 6-chloropurine nucleosides have been shown to induce a G2/M cell cycle arrest in cancer cell lines.[3][6] This disruption of the normal cell cycle progression prevents cell division and can ultimately lead to cell death.
-
Induction of Apoptosis: The cytotoxic effects of these purine analogs are often mediated by the induction of apoptosis, or programmed cell death.[3] This is a controlled process of cell dismantling that avoids the inflammatory response associated with necrosis.
Impact on Cellular Signaling Pathways
Purine analogs can modulate various intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are two such key cascades.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. It consists of several kinases, including MEK and p38 MAPK, that are activated in response to extracellular stimuli.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of the inflammatory response, cell survival, and proliferation. Its activation involves the phosphorylation of IκB by the IKK complex, leading to the nuclear translocation of the p65 subunit.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or 6-chloropurine nucleosides) and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antiviral Plaque Reduction Assay
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 24-well plates and grow to confluence.
-
Virus Preparation: Prepare serial dilutions of the virus stock.
-
Compound Treatment: Mix the virus dilutions with various concentrations of the test compounds.
-
Infection: Infect the confluent cell monolayers with the virus-compound mixtures.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% carboxymethyl cellulose (B213188) and the respective compound concentrations.
-
Incubation: Incubate the plates for 3-5 days at 37°C until plaques are visible.
-
Staining: Fix the cells with 10% formaldehyde (B43269) and stain with 0.5% crystal violet.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Data Analysis: Determine the EC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Cell Treatment: Treat cells with the test compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the cell cycle distribution (G1, S, and G2/M phases) using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion
This comparative guide provides a foundational overview of the biological activities of this compound and 6-chloropurine nucleosides. The presented data highlights their potential as cytotoxic and antiviral agents, with mechanisms involving cell cycle arrest and apoptosis. The provided experimental protocols offer a standardized approach for further investigation. Future research should focus on direct comparative studies under uniform experimental conditions to elucidate the subtle yet significant differences in their mechanisms of action and to identify the most promising candidates for further preclinical and clinical development. The exploration of their effects on signaling pathways such as MAPK and NF-κB will be critical in understanding their broader cellular impact and potential for therapeutic intervention.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of non‐small‐cell lung cancer A549 tumor growth by an mtDNA mutation‐targeting pyrrole‐imidazole polyamide‐triphenylphosphonium and a senolytic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 2,6-Dichloropurine Derivatives
For researchers, scientists, and drug development professionals, 2,6-dichloropurine (B15474) stands as a pivotal scaffold in the design of novel anticancer agents. Its versatile structure allows for substitutions at the C2 and C6 positions, leading to a diverse array of derivatives with potent biological activities. This guide provides a comparative analysis of these derivatives, summarizing key structure-activity relationship (SAR) findings, presenting quantitative data, and detailing the experimental protocols used for their evaluation.
The purine (B94841) core is a fundamental component of nucleic acids, and its analogs have long been explored as chemotherapeutic agents that can interfere with cellular processes in cancer cells. 2,6-dichloropurine, in particular, serves as a versatile starting material for the synthesis of a multitude of derivatives, primarily through nucleophilic substitution of its two chlorine atoms. These substitutions have a profound impact on the biological activity of the resulting compounds, influencing their potency and selectivity as anticancer agents.
Comparative Analysis of Anticancer Activity
The anticancer activity of 2,6-dichloropurine derivatives is intricately linked to the nature of the substituents at the C2 and C6 positions. The following table summarizes the in vitro cytotoxic activity of a series of 2,6-disubstituted purine analogs against various human cancer cell lines. The data highlights how modifications to the purine core influence anticancer potency.
| Compound ID | R2 Substituent | R6 Substituent | N9 Substituent | Cancer Cell Line | Growth Inhibition (GI50 in µM) | Reference |
| 5a | Cl | Cl | (Z)-4'-chloro-2'-butenyl-1'-yl | Leukemia (CCRF-CEM) | 1.29 | [1] |
| Melanoma (UACC-62) | 1.86 | [1] | ||||
| 10a | Cl | Cl | 4'-chloro-2'-butynyl-1'-yl | Leukemia (RPMI-8226) | 1.15 | [1] |
| Melanoma (LOX IMVI) | 1.20 | [1] | ||||
| 14 | H | OCH3 | (E)-2',3'-dibromo-4'-chloro-2'-butenyl-1'-yl | Ovarian Cancer (OVCAR-3) | 2.34 | [1] |
| Breast Cancer (MDA-MB-435) | 1.95 | [1] | ||||
| 19 | H | 4-methoxyphenyl | 4'-chloro-2'-butynyl-1'-yl | Leukemia (K-562) | 3.80 | [1] |
| Renal Cancer (UO-31) | 3.31 | [1] |
Key SAR Observations:
-
Substitutions at C2 and C6: The presence of different functional groups at the C2 and C6 positions significantly alters the cytotoxic profile of the purine derivatives. For instance, the replacement of a chloro group at C2 with an amino group and various substitutions at C6 can lead to potent kinase inhibitors.
-
N9 Substitutions: Modifications at the N9 position of the purine ring are also crucial for activity. The introduction of acyclic unsaturated linkers, as seen in compounds 5a and 10a , has been shown to yield highly potent cytotoxic agents.[1]
-
Kinase Inhibition: Many 2,6-disubstituted purine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival. For example, derivatives of 2,6-diaminopurine (B158960) have been identified as inhibitors of Aurora kinases, leading to cell cycle arrest.
Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest
A primary mechanism through which 2,6-disubstituted purine derivatives exhibit their anticancer effects is the inhibition of key protein kinases involved in cell cycle progression. Aurora kinases, for instance, are crucial for mitotic events, and their inhibition by purine analogs can lead to defects in chromosome segregation and ultimately, cell death. This inhibition often results in the arrest of the cell cycle at the G2/M phase.
Experimental Protocols
The evaluation of the anticancer activity of 2,6-dichloropurine derivatives involves a series of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2,6-dichloropurine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration that inhibits cell growth by 50%) is determined.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Methodology:
-
Reaction Setup: The assay is performed in a 96-well plate containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP in a reaction buffer.
-
Inhibitor Addition: The 2,6-dichloropurine derivatives are added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using methods such as radiometric assays with ³²P-ATP or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Cancer cells are treated with the 2,6-dichloropurine derivatives for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to eliminate RNA staining.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases is analyzed using specialized software to identify any cell cycle arrest.
Conclusion
The structure-activity relationship of 2,6-dichloropurine derivatives reveals a rich landscape for the development of novel anticancer therapeutics. The strategic modification of the C2, C6, and N9 positions of the purine scaffold allows for the fine-tuning of their cytotoxic and kinase inhibitory activities. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of these promising compounds in the quest for more effective cancer treatments.
References
Validating the Anticancer Activity of Novel 2,6-Dichloropurine Riboside Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel 2,6-Dichloropurine riboside analogs, evaluating their anticancer activity against established alternatives. The content is supported by experimental data and detailed methodologies to assist in the validation and further development of these promising compounds.
Introduction: The Therapeutic Potential of this compound Analogs
This compound is a purine (B94841) nucleoside analog that serves as a versatile precursor in the synthesis of various biologically active compounds, including potential anticancer and antiviral drugs. Its structure allows for modifications at the C2 and C6 positions of the purine ring, leading to the generation of novel analogs with potentially enhanced efficacy and selectivity against cancer cells. The core mechanism of many purine analogs involves their interference with nucleic acid synthesis and the induction of apoptosis, making them attractive candidates for cancer therapy. This guide focuses on recently developed this compound analogs and compares their in vitro anticancer activity with standard chemotherapeutic agents.
Comparative Anticancer Activity of Novel Analogs
The in vitro cytotoxic activity of novel 2,6-disubstituted purine analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized in the tables below. For comparison, data for established anticancer drugs are also included.
Table 1: In Vitro Anticancer Activity of Novel 2,6-Disubstituted Purine Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| PD26-TL07 | HCT-116 (Colon) | 1.77 ± 0.35 | [1] |
| SW480 (Colon) | 1.51 ± 0.19 | [1] | |
| MDA-MB-231 (Breast) | 1.25 ± 0.38 | [1] | |
| Compound 7h | HL-60 (Leukemia) | < 10 | [2][3][4] |
| N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine (5a) | Various | 1 - 5 | [5] |
| N9-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurine (10a) | Various | 1 - 5 | [5] |
Table 2: In Vitro Anticancer Activity of Standard Chemotherapeutic Agents
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cladribine | U266 (Myeloma) | ~2.43 | [6] |
| RPMI8226 (Myeloma) | ~0.75 | [6] | |
| MM1.S (Myeloma) | ~0.18 | [6] | |
| 5-Fluorouracil | MCF-7 (Breast) | Similar to novel analogs | [6] |
| Doxorubicin | A549 (Lung) | 2.93 ± 0.28 | [7] |
| HCT-116 (Colon) | 3.10 ± 0.22 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to validate the anticancer activity of novel compounds.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MDA-MB-231, HL-60)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the novel analogs and control drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cells in the provided 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in the PI/RNase A staining solution and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental procedures.
Caption: Experimental workflow for in vitro validation of novel anticancer compounds.
Caption: Potential signaling pathways affected by this compound analogs.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Studies on novel 2,6-disubstituted purine derivatives suggest that their anticancer effects are often mediated through the induction of programmed cell death (apoptosis) and disruption of the cell cycle. For instance, compound 7h has been shown to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 leukemia cells.[2][3][4] Similarly, other novel purine nucleosides have been reported to induce G2/M cell cycle arrest.[6]
The underlying molecular mechanisms can be complex and may involve the modulation of key signaling pathways that regulate cell survival and proliferation. Some purine analogs have been shown to target the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in tumor progression.[1] Inhibition of STAT3 can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins, ultimately triggering apoptosis. Additionally, the activation of the p53 tumor suppressor pathway is another common mechanism by which anticancer agents, including purine analogs, exert their effects, leading to cell cycle arrest and apoptosis.[8]
Conclusion and Future Directions
Novel this compound analogs represent a promising class of compounds with potent anticancer activity against various cancer cell lines. The data presented in this guide demonstrates that these analogs can exhibit cytotoxicity comparable to or, in some cases, exceeding that of established chemotherapeutic agents. Their mechanism of action, primarily through the induction of apoptosis and cell cycle arrest, suggests that they can effectively target the uncontrolled proliferation of cancer cells.
Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of analogs to improve efficacy and selectivity.
-
In Vivo Studies: Validating the anticancer activity of the most promising compounds in preclinical animal models.
-
Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways affected by these novel analogs to identify biomarkers for patient selection.
The continued development of this compound analogs holds significant promise for the discovery of novel and more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays | Semantic Scholar [semanticscholar.org]
- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Efficacy of 2,6-Dichloropurine Riboside Derivatives in Combating Viral Replication: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for potent, broad-spectrum antiviral agents is a paramount challenge. This guide provides a detailed comparison of the efficacy of various 2,6-dichloropurine (B15474) riboside derivatives against the replication of several clinically significant viruses. The data presented is derived from robust experimental studies and aims to inform future research and development in this critical area.
A recent study systematically synthesized and evaluated a series of 2,6-diaminopurine (B158960) derivatives, originating from the 2,6-dichloropurine scaffold, for their antiviral activity against a panel of viruses, including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), Influenza A virus, and SARS-CoV-2. The findings highlight a particularly promising compound, designated 6i , which demonstrated low micromolar potency across these diverse viral families.[1]
Comparative Antiviral Activity and Cytotoxicity
The antiviral efficacy of the synthesized compounds was quantified by determining their half-maximal inhibitory concentration (IC50), while their potential for cellular toxicity was assessed by the half-maximal cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, serves as a crucial indicator of a compound's therapeutic window. A higher SI value suggests a more favorable safety profile, indicating that the compound is more potent against the virus than it is toxic to host cells.
The tables below summarize the quantitative data for a selection of the most promising 2,6-diaminopurine derivatives against Flaviviruses and Influenza A virus.
Table 1: Anti-Flavivirus Activity of 2,6-Diaminopurine Derivatives
| Compound | DENV-2 IC50 (μM) | ZIKV IC50 (μM) | WNV IC50 (μM) | Huh7 CC50 (μM) | DENV-2 SI | ZIKV SI | WNV SI |
| 6c | 2.5 ± 0.2 | 2.1 ± 0.2 | 2.3 ± 0.1 | >100 | >40 | >48 | >43 |
| 6i | 0.90 ± 0.04 | 0.55 ± 0.05 | 0.5 ± 0.1 | >100 | >111 | >182 | >200 |
| 10a | 1.9 ± 0.1 | 1.8 ± 0.1 | 1.5 ± 0.2 | >100 | >53 | >56 | >67 |
| Sofosbuvir | 0.9 ± 0.1 | 0.8 ± 0.1 | 1.2 ± 0.2 | >100 | >111 | >125 | >83 |
| Ribavirin | 3.5 ± 0.3 | 2.9 ± 0.2 | 3.1 ± 0.3 | >100 | >29 | >34 | >32 |
Data sourced from Degl'Innocenti et al., 2022.[1]
Table 2: Anti-Influenza A Virus Activity of 2,6-Diaminopurine Derivatives
| Compound | Influenza A (PR8) IC50 (μM) | MDCK CC50 (μM) | A549 CC50 (μM) | MDCK SI | A549 SI |
| 6c | 5.3 ± 0.4 | >100 | >100 | >19 | >19 |
| 6i | 1.8 ± 0.2 | >100 | >100 | >56 | >56 |
| 10a | 2.1 ± 0.3 | >100 | >100 | >48 | >48 |
| Ribavirin | >50 | >100 | >100 | <2 | <2 |
Data sourced from Degl'Innocenti et al., 2022.[1]
Notably, compound 6i emerged as the most potent derivative, with IC50 values in the low to sub-micromolar range against all tested viruses and a selectivity index consistently above 100.[1] Its efficacy was comparable or superior to the reference drugs Sofosbuvir and Ribavirin in the context of flavivirus inhibition.[1] Furthermore, 6i demonstrated significant activity against Influenza A virus, a context where Ribavirin was largely ineffective.[1]
Experimental Protocols
The evaluation of the antiviral efficacy and cytotoxicity of the 2,6-diaminopurine derivatives involved several key experimental assays.
Cytotoxicity Assay
The half-maximal cytotoxic concentration (CC50) was determined using a standard MTT assay.
-
Cell Seeding: Huh7, MDCK, or A549 cells were seeded in 96-well plates.
-
Compound Incubation: After 24 hours, the cells were treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals were solubilized, and the absorbance was measured at a specific wavelength.
-
Data Analysis: The CC50 value was calculated as the compound concentration that caused a 50% reduction in cell viability compared to untreated controls.
Antiviral Assays
A multi-faceted approach was employed to assess the antiviral activity of the compounds.
-
Secondary Yield Reduction Assay (SYRA): This immunodetection-based assay quantifies the amount of infectious virus produced.
-
Infection: Host cells (e.g., Huh7 for flaviviruses) were infected with the virus in the presence of varying concentrations of the test compounds.
-
Supernatant Collection: After an incubation period (e.g., 48 hours), the cell culture supernatant containing progeny virions was collected.
-
Immunodetection: The collected supernatant was used to infect fresh cells, and the number of infected cells was quantified using an antibody against a viral protein (e.g., DENV E protein).
-
IC50 Calculation: The IC50 was determined as the compound concentration that resulted in a 50% reduction in the viral yield.
-
-
Direct Yield Reduction Assay (DYRA): This assay helps to discern whether a compound acts at an early or late stage of the viral replication cycle. The protocol is similar to SYRA, but the compounds are added after the initial viral infection period. A loss of activity in DYRA compared to SYRA suggests the compound targets an early replication step.[1]
-
Plaque Reduction Assay (PRA): This is a classical virological method to quantify infectious virus particles.
-
Infection of Monolayer: A confluent monolayer of susceptible cells was infected with a known amount of virus in the presence of the test compounds.
-
Overlay: The cells were covered with a semi-solid medium (e.g., containing agarose) to restrict the spread of progeny virus, leading to the formation of localized lesions called plaques.
-
Staining and Counting: After incubation, the cells were stained (e.g., with crystal violet) to visualize and count the plaques.
-
IC50 Calculation: The IC50 was calculated as the concentration of the compound that reduced the number of plaques by 50%.
-
Visualizing the Methodological Approach
The following diagrams, generated using Graphviz, illustrate the workflow for the synthesis and evaluation of these antiviral compounds.
Caption: Workflow from synthesis to evaluation of antiviral compounds.
Structure-Activity Relationship and Mechanism of Action
Preliminary structure-activity relationship (SAR) analysis revealed several key insights. For instance, the presence of substituted anilines at the C2 position of the purine (B94841) ring tended to result in cytotoxic compounds.[1] Conversely, cyclic secondary amines at the C2 position led to compounds with poor or no antiviral activity.[1]
The precise mechanism of action for the most potent compound, 6i , is still under investigation. However, experimental evidence suggests that it targets the viral replication machinery.[1] The difference in its activity against DENV in SYRA versus DYRA assays indicates that it likely acts at a later stage of the DENV replication cycle.[1] Further studies have pointed towards an interaction with the viral NS5 protein, which contains both methyltransferase and polymerase domains essential for viral RNA replication.[1]
Caption: Proposed mechanism of action for compound 6i.
References
A Comparative Guide to 2,6-Dichloropurine Riboside and 2,6-Diaminopurine Analogs as Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,6-dichloropurine (B15474) riboside and 2,6-diaminopurine (B158960) analogs, focusing on their performance as antiviral agents. While 2,6-dichloropurine riboside is a key synthetic precursor, it is the subsequent derivatization into 2,6-diaminopurine analogs that yields compounds with significant, broad-spectrum antiviral activity. This comparison will highlight the superior performance of these analogs, supported by experimental data, and detail the methodologies used in their evaluation.
From Precursor to Potent Antivirals: A Performance Overview
This compound serves as a foundational scaffold in the synthesis of a diverse range of purine-based antiviral compounds. However, literature extensively documents that the antiviral efficacy of this precursor is negligible compared to its 2,6-diamino-substituted derivatives. The substitution of the chlorine atoms with amino groups, often with further modifications, dramatically enhances the antiviral activity and selectivity.
2,6-Diaminopurine analogs have demonstrated potent, broad-spectrum antiviral activity against a variety of clinically relevant viruses. These compounds often function as nucleoside/nucleotide analogs, targeting viral polymerases, or exhibit multi-target mechanisms that can also involve host cell kinases.
Quantitative Performance Data of 2,6-Diaminopurine Analogs
The following tables summarize the in vitro antiviral activity and cytotoxicity of representative 2,6-diaminopurine analogs against various viruses. The half-maximal inhibitory concentration (IC50) indicates the drug concentration required to inhibit 50% of viral replication, while the half-maximal cytotoxic concentration (CC50) represents the concentration that causes 50% cell death. The Selectivity Index (SI), calculated as CC50/IC50, is a crucial measure of a compound's therapeutic window.
Table 1: Antiviral Activity of 2,6-Diaminopurine Analog 6i against Various Viruses [1]
| Virus Family | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Flaviviridae | Dengue virus (DENV) | Huh-7 | 0.90 ± 0.04 | >100 | >111 |
| Flaviviridae | Zika virus (ZIKV) | Huh-7 | 0.55 ± 0.07 | 100 | 182 |
| Flaviviridae | West Nile virus (WNV) | Huh-7 | 1.2 ± 0.1 | >100 | >83 |
| Orthomyxoviridae | Influenza A virus | MDCK | 5.3 ± 0.5 | >100 | >19 |
| Coronaviridae | SARS-CoV-2 | Calu-3 | 0.5 ± 0.1 | 120 | 240 |
Table 2: Antiviral Activity of Other 2,6-Diaminopurine Analogs
| Compound | Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| ddDAPR | HIV | MT4 | 2.5-3.6 | 400 | 112-160 | [2] |
| beta-LPA | HBV | HepG2.2.15 | 0.01 | 50 | 5000 | [3] |
Mechanism of Action
2,6-Diaminopurine Analogs: The primary mechanism of action for many 2,6-diaminopurine nucleoside and nucleotide analogs is the inhibition of viral replication by targeting viral polymerases (RNA-dependent RNA polymerase or reverse transcriptase). After intracellular phosphorylation to their active triphosphate forms, they act as competitive inhibitors of natural nucleotides and/or lead to chain termination upon incorporation into the growing viral nucleic acid chain.
Furthermore, some 2,6-diaminopurine derivatives exhibit a multi-target mechanism of action. For instance, certain compounds have been shown to inhibit not only viral proteins but also host cell kinases, such as c-Src and Fyn, which are involved in the viral replication process.[1] This dual-targeting approach can lead to a broader spectrum of activity and a higher barrier to the development of viral resistance.
This compound: As a synthetic intermediate, the direct mechanism of antiviral action for this compound is not a primary area of investigation. Its significance lies in its chemical reactivity, allowing for the facile introduction of various functional groups at the 2 and 6 positions of the purine (B94841) ring, leading to the generation of potent antiviral molecules.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these antiviral agents.
Plaque Reduction Assay (PRA)
This assay is a gold standard for quantifying the inhibition of viral infectivity.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, MDCK, Huh-7) in 6-well or 12-well plates at a density that forms a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in a serum-free medium.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: Immediately after infection, remove the virus inoculum and add the prepared dilutions of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: After a 1-hour adsorption period, remove the compound-containing medium and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethylcellulose) mixed with the respective compound concentrations.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Staining and Quantification: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Viral Yield Reduction Assay
This assay measures the effect of a compound on the production of new infectious virus particles.
-
Cell Seeding and Infection: Seed host cells in multi-well plates and infect them with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Add serial dilutions of the test compound to the infected cells.
-
Incubation: Incubate the plates for one full viral replication cycle (e.g., 24-72 hours).
-
Harvesting: Collect the cell culture supernatant containing the progeny virus.
-
Titration: Determine the viral titer in the harvested supernatants by performing a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
Data Analysis: The IC50 value is the concentration of the compound that reduces the viral yield by 50% compared to the untreated control.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in the evaluation and mechanism of these antiviral agents, the following diagrams are provided.
Caption: General workflow for in vitro antiviral assays.
Caption: Multi-target mechanism of 2,6-diaminopurine analogs.
Conclusion
The available experimental data strongly indicates that while this compound is a valuable starting material, it does not possess significant intrinsic antiviral activity. In stark contrast, its derivatives, the 2,6-diaminopurine analogs, represent a class of potent, broad-spectrum antiviral agents. Their efficacy stems from mechanisms that can include the direct inhibition of viral polymerases and the modulation of host cell pathways essential for viral replication. The favorable selectivity indices of many of these analogs underscore their potential for further development as therapeutic agents against a range of viral diseases. Future research will likely continue to explore the vast chemical space accessible from the 2,6-diaminopurine scaffold to identify novel candidates with improved potency, broader activity, and a high barrier to resistance.
References
- 1. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2',3'-dideoxyriboside of 2,6-diaminopurine selectively inhibits human immunodeficiency virus (HIV) replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the replication of hepatitis B virus in vitro by a novel 2,6-diaminopurine analog, beta-LPA - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 2,6-Dichloropurine Riboside Derivatives in Cancer Cell Lines
A comprehensive analysis of the anti-proliferative effects of various 2,6-dichloropurine (B15474) riboside derivatives reveals their potential as cytotoxic agents against a range of human cancer cell lines. This guide provides a comparative summary of their efficacy, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Researchers in oncology and drug development are continually exploring novel compounds with potent and selective anti-cancer activity. Among these, purine (B94841) analogs have emerged as a promising class of therapeutic agents. This guide focuses on derivatives of 2,6-dichloropurine riboside, a synthetic nucleoside analog, and compares their cytotoxic effects based on available experimental data. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of these compounds.
Quantitative Comparison of Cytotoxicity
The cytotoxic efficacy of various 2,6-dichloropurine derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. Lower values indicate higher cytotoxic potency.
| Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | MCF-7 (Breast) | 8.5 | [1] |
| HCT-116 (Colon) | 7.2 | [1] | |
| A-375 (Melanoma) | 4.1 | [1] | |
| G-361 (Melanoma) | 5.6 | [1] | |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | MCF-7 (Breast) | 6.3 | [1] |
| HCT-116 (Colon) | 5.1 | [1] | |
| A-375 (Melanoma) | 3.2 | [1] | |
| G-361 (Melanoma) | 4.8 | [1] | |
| N⁹-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine | Various | 1 - 5 | [2][3] |
| N⁹-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurine | Various | 1 - 5 | [2][3] |
| 9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine | U937 (Leukemia) | 16 | [4] |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using two established in vitro assays: the MTT assay and the NCI-60 Developmental Therapeutics Program's sulforhodamine B (SRB) assay.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The protocol generally involves the following steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution.
-
Formazan (B1609692) Solubilization: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
NCI-60 Sulforhodamine B (SRB) Assay
The National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) utilizes a 60-human tumor cell line screen to evaluate the anticancer potential of compounds. The SRB assay is the standard method for this screen and measures cell proliferation based on the cellular protein content. The key steps are:
-
Cell Plating: The 60 different human cancer cell lines are plated in 96-well plates.
-
Compound Incubation: After a 24-hour pre-incubation period, the cells are exposed to the test compounds at various concentrations for 48 hours.
-
Cell Fixation: Following the incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The fixed cells are washed with water and stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid for 10 minutes at room temperature.
-
Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at 515 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with the cell number.
-
GI50 Calculation: The GI50 is calculated from dose-response curves, representing the concentration at which the compound causes a 50% reduction in cell growth relative to untreated controls.
Visualizing Experimental and Biological Processes
To better understand the experimental procedures and the potential mechanisms of action of this compound derivatives, the following diagrams have been generated using Graphviz.
The information compiled in this guide highlights the potential of this compound derivatives as a valuable scaffold for the development of new anticancer agents. Further investigations into their mechanisms of action, selectivity, and in vivo efficacy are warranted to fully elucidate their therapeutic promise.
References
- 1. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of some new 2,6-substituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Illuminating the Molecular Architecture: A Comparative Guide to Analytical Methods for Confirming the Structure of 2,6-Dichloropurine Riboside
For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's structure is a cornerstone of chemical synthesis and drug discovery. This guide provides a comparative overview of the key analytical methods for elucidating the structure of 2,6-Dichloropurine (B15474) riboside, a crucial intermediate in the synthesis of various therapeutic nucleoside analogs. We will delve into the principles and data derived from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering a framework for their application and interpretation. To provide a practical context, we will also compare the expected data with that of two well-established purine (B94841) nucleoside analogs: Cladribine (B1669150) and Fludarabine (B1672870).
Core Analytical Techniques for Structural Elucidation
The definitive confirmation of 2,6-Dichloropurine riboside's structure relies on a synergistic approach, employing multiple analytical techniques to probe different aspects of its molecular framework. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity, allowing for the mapping of the molecule's carbon-hydrogen framework.
-
Mass Spectrometry (MS): Determines the precise molecular weight and elemental composition of the molecule and can provide information about its fragmentation patterns, further confirming its identity.
-
X-ray Crystallography: Offers an unambiguous, three-dimensional model of the molecule's atomic arrangement in a crystalline state, providing precise bond lengths and angles.
Comparative Analysis of Spectroscopic and Crystallographic Data
To illustrate the application of these techniques, the following tables summarize the kind of data one would expect to obtain for this compound and compares it with available data for Cladribine and Fludarabine.
Table 1: Comparison of ¹H and ¹³C NMR Spectral Data
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | Expected: Signals corresponding to the purine H-8 proton, and the ribose protons (H-1', H-2', H-3', H-4', H-5'). The exact chemical shifts would be influenced by the electron-withdrawing chlorine atoms. | Expected: Resonances for each of the 10 carbon atoms. The carbons attached to chlorine (C-2 and C-6) and the anomeric carbon (C-1') would have characteristic chemical shifts. |
| Cladribine | ¹H NMR data has been reported in the literature, showing characteristic peaks for the purine and deoxyribose protons[1][2][3]. | ¹³C NMR data is available and has been used for structural confirmation[1]. |
| Fludarabine | Predicted ¹H NMR spectra are available in databases, showing the expected proton signals. | Predicted ¹³C NMR spectra are available in public databases. |
Table 2: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry Data (m/z) |
| This compound | C₁₀H₁₀Cl₂N₄O₄[4][5] | 321.12[4] | Expected: A molecular ion peak corresponding to the exact mass, along with characteristic isotopic peaks due to the two chlorine atoms. Fragmentation would likely involve the loss of the ribose sugar. |
| Cladribine | C₁₀H₁₂ClN₅O₃[6] | 285.70 | MS/MS data is available, showing fragmentation patterns useful for identification[1][6][7]. |
| Fludarabine | C₁₀H₁₂FN₅O₄[8] | 285.23 | LC-MS/MS methods have been developed for its quantification, with characteristic ion pairs identified[8][9][10]. |
Table 3: Comparison of X-ray Crystallography Data
| Compound | Crystal System | Space Group | Key Structural Features |
| This compound | Not Publicly Available | Not Publicly Available | Expected: Confirmation of the purine and ribose ring structures, the glycosidic bond configuration (β-anomer), and the positions of the two chlorine atoms. |
| Cladribine | Powder X-ray diffraction data is available, characterizing its crystalline form[11]. | Data available from powder diffraction patterns[11]. | The crystal structure would confirm the overall molecular geometry and intermolecular interactions. |
| Fludarabine Phosphate | Monoclinic | P2₁/n | X-ray powder diffraction data has been used to characterize different crystalline forms (polymorphs)[12]. |
Experimental Protocols
Detailed and validated experimental protocols are critical for obtaining high-quality data. Below are representative methodologies for each of the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Nucleosides
-
Sample Preparation : Dissolve approximately 5-10 mg of the nucleoside analog in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial to avoid overlapping solvent signals with key analyte protons.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
2D NMR Experiments (Optional but Recommended) : To unambiguously assign all proton and carbon signals and confirm connectivity, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
Data Processing and Analysis : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Nucleosides
-
Sample Preparation : Prepare a stock solution of the nucleoside analog in a suitable solvent (e.g., methanol (B129727) or water). For analysis from biological matrices, a solid-phase extraction or protein precipitation step may be necessary.
-
Chromatographic Separation :
-
LC System : Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reversed-phase C18 column is commonly used for separating nucleoside analogs[13][14].
-
Mobile Phase : A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is typically employed[13][14].
-
Flow Rate and Temperature : Optimize the flow rate and column temperature to achieve good peak shape and separation.
-
-
Mass Spectrometry Detection :
-
Mass Spectrometer : A tandem mass spectrometer (e.g., a triple quadrupole or a Q-TOF) is used for detection.
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode is commonly used for nucleosides.
-
MS/MS Analysis : In a targeted analysis, select the precursor ion (the molecular ion, [M+H]⁺) in the first quadrupole, fragment it in the collision cell, and detect a specific product ion in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity[9].
-
-
Data Analysis : Analyze the data using the instrument's software to determine the retention time and the mass-to-charge ratio of the parent and fragment ions, confirming the identity and purity of the compound.
Single-Crystal X-ray Diffraction Protocol for Small Molecules
-
Crystallization : Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion)[15].
-
Crystal Mounting : Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head. For data collection at low temperatures, the crystal is typically flash-cooled in a stream of cold nitrogen gas[15].
-
Data Collection :
-
Diffractometer : Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., a CCD or CMOS detector)[15].
-
Data Acquisition : Collect a series of diffraction images by rotating the crystal in the X-ray beam. The positions and intensities of the diffraction spots are recorded[16].
-
-
Data Processing and Structure Solution :
-
Integration and Scaling : Process the raw diffraction images to determine the unit cell parameters and the intensities of each reflection.
-
Structure Solution : Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Structure Refinement : Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data until the calculated and observed diffraction patterns match closely[17].
-
-
Structure Validation and Visualization : Validate the final crystal structure using crystallographic software and visualize the 3D model to analyze bond lengths, bond angles, and intermolecular interactions. The final structure is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD)[18][19].
Visualizing the Workflow
To better understand the logical flow of the analytical process for confirming the structure of this compound, the following diagrams illustrate the general experimental workflows.
References
- 1. Characterization of cladribine and its related compounds by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cladribine(4291-63-8) 1H NMR spectrum [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound 95% | CAS: 13276-52-3 | AChemBlock [achemblock.com]
- 6. Cladribine | C10H12ClN5O3 | CID 20279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mzCloud – Cladribine [mzcloud.org]
- 8. Fludarabine | C10H12FN5O4 | CID 657237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of fludarabine and clofarabine in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2011054179A1 - Crystalline form of cladribine and process for preparation thereof - Google Patents [patents.google.com]
- 12. EP3342778B1 - Crystal form of fludarabine phosphat, preparation method therefor, and application thereof - Google Patents [patents.google.com]
- 13. protocols.io [protocols.io]
- 14. Nucleoside analysis with liquid chromatographyâtandem mass spectrometry (LCâMS/MS) â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 15. benchchem.com [benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Unveiling the Target Selectivity of 2,6-Dichloropurine Riboside-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the target selectivity of 2,6-Dichloropurine riboside-based compounds. By objectively comparing their performance with alternative kinase inhibitors and presenting supporting experimental data, this guide serves as a valuable resource for advancing drug discovery efforts.
This compound has emerged as a versatile scaffold in medicinal chemistry, particularly in the development of potent kinase inhibitors. Its derivatives have shown significant promise in targeting various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. This guide delves into the target selectivity of these compounds, offering a comparative analysis based on available biochemical data.
Comparative Analysis of Kinase Inhibition
The target selectivity of this compound derivatives is a crucial aspect of their therapeutic potential, as off-target effects can lead to toxicity and reduced efficacy. The following tables summarize the inhibitory activity (IC50 values) of various 2,6-disubstituted purine (B94841) derivatives against a panel of protein kinases, primarily focusing on Cyclin-Dependent Kinases (CDKs). For comparison, data for selected alternative CDK inhibitors are also presented.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| This compound Derivative 1 | CDK1/cyclin B | 500 | Roscovitine | CDK1/cyclin B | 700 |
| CDK2/cyclin A | 200 | CDK2/cyclin A | 700 | ||
| CDK5/p25 | 300 | CDK5/p25 | 200 | ||
| GSK-3α/β | >10000 | GSK-3α/β | >10000 | ||
| This compound Derivative 2 | CDK1/cyclin B | 35 | Flavopiridol | CDK1/cyclin B | 100 |
| CDK2/cyclin A | 7 | CDK2/cyclin A | 100 | ||
| CDK4/cyclin D1 | 1500 | CDK4/cyclin D1 | 200 | ||
| CDK5/p25 | 25 | CDK7/cyclin H | 400 | ||
| CDK7/cyclin H | 800 | CDK9/cyclin T | 20 | ||
| CDK9/cyclin T | 15 | GSK-3α/β | >10000 | ||
| This compound Derivative 3 | CDK2/cyclin E | 4.5 | Palbociclib (PD-0332991) | CDK4/cyclin D1 | 11 |
| CDK1/cyclin B | 250 | CDK6/cyclin D3 | 16 | ||
| CDK4/cyclin D1 | >10000 | CDK1/cyclin B | >10000 | ||
| CDK9/cyclin T | >10000 | CDK2/cyclin E | >10000 |
Note: The IC50 values are indicative and may vary depending on the specific assay conditions. "Derivative 1", "Derivative 2", and "Derivative 3" represent examples of 2,6-disubstituted purine compounds synthesized and evaluated in various research studies.
Experimental Protocols
The determination of kinase inhibitory activity is paramount for assessing target selectivity. The following is a generalized protocol for an in vitro kinase inhibition assay, commonly employed in the evaluation of compounds like this compound derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for measuring the inhibitory effect of a compound on a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound derivative or alternative inhibitor) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Kinase/Substrate Addition: Add the kinase and its specific substrate, pre-mixed in kinase assay buffer, to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, and second, a detection reagent is added to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a light signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Cellular Context and Experimental Design
To better understand the biological context and the experimental approach for assessing target selectivity, the following diagrams are provided.
Conclusion
This compound-based compounds represent a promising class of kinase inhibitors with the potential for high potency and selectivity. The data presented in this guide highlights the ability to modulate their selectivity profile through chemical modifications, enabling the targeting of specific kinases, such as CDKs, which are crucial in cancer biology. The provided experimental protocols and workflow diagrams offer a foundational understanding of the methodologies used to assess target selectivity. Further research and comprehensive kinase profiling will continue to be essential in optimizing these compounds for therapeutic applications, ultimately leading to the development of safer and more effective targeted therapies.
Safety Operating Guide
Safe Disposal of 2,6-Dichloropurine Riboside: A Procedural Guide
For Immediate Reference: Treat 2,6-Dichloropurine Riboside as a Hazardous Chemical Waste. Do not dispose of it down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, a purine (B94841) analog commonly used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Hazard Profile and Safety Summary
This compound is classified with specific health hazards that necessitate careful handling and disposal. The following table summarizes its hazard classification according to the Globally Harmonized System (GHS).
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Due to these hazards, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.
Detailed Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for its safe disposal as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: At the point of generation, any unwanted this compound, including pure compound, solutions, or contaminated labware, must be declared as hazardous waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a designated solid hazardous waste container.[2]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container for hazardous chemical waste.[2]
-
Step 2: Container Selection and Labeling
-
Use Compatible Containers: Waste must be stored in containers that are chemically compatible with this compound and are in good condition with no leaks or rust.[3] The original manufacturer's container is often a suitable choice if it is intact.[4][5]
-
Secure Closure: Containers must have a leak-proof, screw-on cap.[2] Parafilm or stoppers are not acceptable for sealing. The container must be kept closed except when adding waste.[2][4]
-
Proper Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or lab group.
-
Step 3: Storage and Accumulation
-
Designated Storage Area: Store the hazardous waste container in a designated, secure area within the laboratory.[2]
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[2] The secondary container should be able to hold 110% of the volume of the primary container.[2]
-
Segregation from Incompatibles: Store the waste away from incompatible materials, such as strong oxidizing agents and strong bases.[6]
Step 4: Disposal and Removal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[5] Do not allow waste to accumulate beyond your institution's specified time limits.[5]
-
Final Disposal Method: The ultimate disposal of this compound should be handled by a licensed chemical destruction facility.[7] The preferred method is typically controlled incineration with flue gas scrubbing to prevent environmental contamination.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Dichloropurine Riboside
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,6-Dichloropurine riboside. Adherence to these protocols is critical to ensure personal safety and mitigate environmental hazards.
This compound is a chemical compound that requires careful handling due to its potential health risks. The Safety Data Sheet (SDS) classifies it as harmful if swallowed, a cause of skin irritation, a serious eye irritant, and potentially causing respiratory irritation[1]. Therefore, stringent safety measures are imperative throughout the handling and disposal process.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect eyes from splashes and airborne particles[2][3][4]. |
| Skin and Body Protection | A laboratory coat or a chemical-resistant apron should be worn. | To prevent contamination of personal clothing and skin[2][5]. |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if dust formation is likely. | To minimize the inhalation of dust or aerosols[2]. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risks.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation[2].
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.
-
PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or wear.
2. Handling the Compound:
-
Avoid Dust and Aerosols: Take extreme care to avoid the formation of dust and aerosols during handling[2][6].
-
Personal Hygiene: Do not eat, drink, or smoke in the designated handling area. Wash hands thoroughly after handling the substance, even after wearing gloves[1][7][8].
-
Use of Tools: Utilize appropriate tools, such as spatulas, for handling the solid material to avoid direct contact.
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and restrict access.
-
For small spills (<5g), and only if trained to do so, don the appropriate PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material. For powders, it is recommended to wet the absorbent material to prevent dust from becoming airborne[1][6][9].
-
Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
-
Waste Collection: All waste materials, including unused compounds, contaminated PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal facility. Do not dispose of it down the drain or in regular trash[7][9][10].
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of chlorinated chemical waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 3. acs.org [acs.org]
- 4. escopharma.com [escopharma.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. dvm360.com [dvm360.com]
- 10. pharm-int.com [pharm-int.com]
Retrosynthesis Analysis
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